4-Chloro-2-fluoro-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-3-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADNIUPMOCBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoro-3-nitropyridine, bearing the CAS Registry Number 1261806-51-2, is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a synthetically versatile chlorine atom, a modulating fluorine atom, and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.
Core Physicochemical and Structural Properties
4-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative. The presence of multiple functional groups on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-nitropyridine
| Property | Value | Source |
| CAS Number | 1261806-51-2 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |
| Molecular Weight | 176.53 g/mol | [1] |
| Predicted Density | 1.595 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 267.5 ± 35.0 °C | [1] |
| Predicted pKa | -1.83 ± 0.10 | [1] |
The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The fluorine at the 2-position and the nitro group at the 3-position significantly influence the electronic properties of the ring, while the chlorine at the 4-position serves as a key reactive site.
Chemical Reactivity and Synthetic Utility
The primary reaction mechanism for 4-Chloro-2-fluoro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyridine ring is greatly amplified by the potent electron-withdrawing nitro group at the C3 position.[2] This electronic setup renders the C4 carbon, which holds the chloro leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2]
The fluorine atom at the C2 position also plays a crucial role. Fluorine's high electronegativity further enhances the electrophilicity of the ring, while its small size offers minimal steric hindrance.[3][4] This combination of electronic activation and steric accessibility makes the C4 position exceptionally reactive towards nucleophilic attack.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-fluoro-3-nitropyridine
Caption: SNAr mechanism on 4-Chloro-2-fluoro-3-nitropyridine.
Common nucleophiles employed in reactions with this substrate include amines, alcohols, thiols, and carbanions. This versatility allows for the introduction of a wide array of functional groups and structural motifs, making it a valuable precursor in the synthesis of diverse compound libraries for drug discovery screening.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocycles are privileged scaffolds in medicinal chemistry.[5][6] The incorporation of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]
4-Chloro-2-fluoro-3-nitropyridine serves as a key starting material for the synthesis of more complex, biologically active molecules. For instance, the chloro group can be displaced by various amines to introduce side chains that can interact with specific residues in a protein's active site. The nitro group can be subsequently reduced to an amine, providing another handle for further functionalization.
While specific drugs containing the intact 4-chloro-2-fluoro-3-nitropyridine scaffold are not widely documented, its structural motifs are present in numerous bioactive compounds and are considered crucial intermediates in their synthesis.[7]
Spectral Data Interpretation
While a dedicated, publicly available spectrum for 4-Chloro-2-fluoro-3-nitropyridine is not readily found, its spectral characteristics can be predicted based on the analysis of similar structures.[8][9]
-
¹H NMR: The proton on the pyridine ring would be expected to appear in the downfield aromatic region, likely as a singlet, due to the strong deshielding effects of the adjacent nitro group and the electronegative halogen atoms.
-
¹³C NMR: The carbon atoms of the pyridine ring would exhibit distinct chemical shifts influenced by the attached substituents. The carbon bearing the chlorine atom would be significantly affected, as would the carbons adjacent to the fluorine and nitro groups.
-
¹⁹F NMR: A singlet would be expected for the fluorine atom at the 2-position. Its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl, C-F, and N-O (from the nitro group) bonds. The aromatic C-H and C=C/C=N stretching vibrations would also be present.[10]
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[11]
Safety, Handling, and Storage
As with any laboratory chemical, 4-Chloro-2-fluoro-3-nitropyridine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not universally available, the hazard profile can be inferred from structurally related compounds.[12][13][14][15][16][17]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[12][13][14] Do not eat, drink, or smoke when using this product.[12][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
First Aid:
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12][13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12][13][14]
Representative Experimental Protocol
The following is a generalized protocol for a nucleophilic aromatic substitution reaction using a substrate similar to 4-Chloro-2-fluoro-3-nitropyridine, which can be adapted by a skilled chemist.
Objective: Synthesis of a 4-amino-substituted-2-fluoro-3-nitropyridine derivative.
Materials:
-
4-Chloro-2-fluoro-3-nitropyridine
-
Desired primary or secondary amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
Diagram 2: Experimental Workflow for Amine Substitution
Caption: General workflow for an SNAr reaction.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-fluoro-3-nitropyridine (1.0 equivalent) in the chosen solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of the amine (1.1-1.2 equivalents) and the base (1.5 equivalents) in the same solvent.
-
Add the amine/base solution dropwise to the cooled solution of the starting material.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 4-amino-substituted product.
References
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ChemBK. Pyridine, 4-chloro-2-fluoro-3-nitro-. Available from: [Link], 4-chloro-2-fluoro-3-nitro-
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PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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PMC - NIH. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Available from: [Link]
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ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
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The Strategic Synthesis and Application of 4-Chloro-2-fluoro-3-nitropyridine: A Technical Guide for Advanced Drug Discovery
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Versatile Heterocyclic Building Block, 4-Chloro-2-fluoro-3-nitropyridine.
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated and nitrated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 4-Chloro-2-fluoro-3-nitropyridine emerges as a highly versatile and reactive intermediate, offering a gateway to a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of its chemical properties, a representative synthesis protocol, characteristic reactivity, and its pivotal role in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
4-Chloro-2-fluoro-3-nitropyridine is a trifunctionalized pyridine ring, a structural motif present in numerous FDA-approved drugs.[1] The strategic placement of a chloro, a fluoro, and a nitro group on the pyridine core imparts a unique electronic and steric profile, making it a valuable synthon for further chemical elaboration.
Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-nitropyridine and Related Analogs
| Property | 4-Chloro-2-fluoro-3-nitropyridine (Predicted/Estimated) | 4-Chloro-3-nitropyridine[2][3] | 4-Chloro-2-methyl-3-nitropyridine[4] |
| Molecular Formula | C₅H₂ClFN₂O₂ | C₅H₃ClN₂O₂ | C₆H₅ClN₂O₂ |
| Molecular Weight | 176.54 g/mol | 158.54 g/mol | 172.57 g/mol |
| Appearance | Pale yellow solid (predicted) | Yellow to light brown crystalline solid | Not available |
| Melting Point | Not available | 35-50 °C | Not available |
| Boiling Point | Not available | Not available | 247.1 ± 35.0 °C at 760 mmHg |
| Density | Not available | Not available | 1.4 ± 0.1 g/cm³ |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbons directly attached to the electronegative substituents (Cl, F, and NO₂) will show characteristic downfield shifts.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will be a crucial tool for characterization, showing a single resonance for the fluorine atom at the C2 position. The chemical shift will be indicative of the electronic environment of the fluorinated pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).[4] Other significant peaks will include C-Cl, C-F, and aromatic C-H and C=N stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom. Fragmentation patterns are likely to involve the loss of the nitro group and the halogen atoms.
Synthesis of 4-Chloro-2-fluoro-3-nitropyridine: A Representative Protocol
The synthesis of 4-Chloro-2-fluoro-3-nitropyridine can be approached through a multi-step sequence involving nitration, chlorination, and fluorination of a pyridine precursor. While a specific protocol for this exact molecule is not widely published, a representative synthesis can be designed based on established methodologies for analogous compounds, such as the Balz-Schiemann reaction for fluorination.[5]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 4-Chloro-2-fluoro-3-nitropyridine.
Step-by-Step Experimental Protocol (Representative)
This protocol is a generalized procedure based on the synthesis of related fluorinated and nitrated pyridines.[5][6]
-
Nitration: A suitable pyridine precursor is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
-
Chlorination: The resulting nitropyridine is then chlorinated, for example, using phosphorus oxychloride, to introduce the chlorine atom at the 4-position.[6]
-
Fluorination via Diazotization (Balz-Schiemann Reaction): An amino group at the 2-position (which would be introduced in a preceding step) is converted to a diazonium salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). Subsequent thermal decomposition of the diazonium tetrafluoroborate salt yields the desired 2-fluoro-substituted pyridine.[5]
Self-Validating System: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the completion of the reaction and the formation of the desired intermediate. The final product should be purified by column chromatography or recrystallization and its identity and purity confirmed by NMR, IR, and MS analysis.
Reactivity and Mechanistic Insights
The reactivity of 4-Chloro-2-fluoro-3-nitropyridine is dominated by nucleophilic aromatic substitution (SₙAr). The pyridine ring is inherently electron-deficient, and this is further amplified by the potent electron-withdrawing nitro group. This electronic arrangement makes the carbon atoms attached to the halogen atoms highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SₙAr)
The key to the synthetic utility of this building block lies in the differential reactivity of the two halogen atoms. The fluorine atom at the 2-position and the chlorine atom at the 4-position are both activated towards SₙAr. The regioselectivity of the substitution can often be controlled by the choice of nucleophile and reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack in pyridine systems.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Common nucleophiles used in reactions with similar scaffolds include amines, thiols, and alkoxides, leading to the formation of substituted pyridines with diverse functionalities.[7]
Applications in Drug Discovery and Development
The unique structural features of 4-Chloro-2-fluoro-3-nitropyridine make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[8]
Role as a Key Building Block for Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors, a major class of anti-cancer drugs. The 4-chloro-2-fluoro-3-nitropyridine core can be elaborated through sequential SₙAr reactions to generate libraries of compounds for screening against various kinase targets. For example, related chloronitropyridine derivatives have been utilized in the synthesis of dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia.[9]
Case Study: Analogs in the Synthesis of EGFR/ErbB-2 Kinase Inhibitors
While a direct synthesis of a marketed drug from 4-Chloro-2-fluoro-3-nitropyridine is not prominently documented, the utility of similar building blocks is well-established. For instance, derivatives of 4-anilino-quinazolines and -pyrimidines, which can be synthesized from appropriately substituted chloro- and fluoro-aromatics, are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinases, key targets in oncology.[10] The 4-chloro-2-fluoro-3-nitropyridine scaffold provides a platform for creating novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling and storage of 4-Chloro-2-fluoro-3-nitropyridine are crucial. Based on data for the related compound 4-Chloro-3-nitropyridine, it should be considered toxic if swallowed and may cause serious eye damage.[11]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
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Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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4-CHLORO-2,3-DIFLUORO-NITROBENZENE. SpectraBase. Available at: [Link]
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4-Chloro-2-fluoro-3-nitropyridine: A Comprehensive Technical Guide on Properties, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the design of highly functionalized nitrogen heterocycles is paramount for developing potent and selective therapeutics. 4-Chloro-2-fluoro-3-nitropyridine is a highly versatile, bifunctional building block that offers three orthogonal points of diversity (C-2, C-4, and C-3). By leveraging the distinct electronic properties of its substituents, chemists can perform strictly regioselective functionalizations to construct complex fused bicyclic systems, such as azaindoles and pyrido[2,3-d]pyrimidines, which are privileged scaffolds in kinase inhibitor design.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical properties of 4-chloro-2-fluoro-3-nitropyridine is critical for predicting its behavior in various solvent systems and its stability under thermal conditions.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| CAS Number | 1261806-51-2[1] |
| Molecular Formula | C5H2ClFN2O2[1] |
| Molecular Weight | 176.53 g/mol [1] |
| Density (Predicted) | 1.595 ± 0.06 g/cm³[2] |
| Boiling Point (Predicted) | 267.5 ± 35.0 °C[2] |
Electronic Properties and Regioselective Reactivity
As an Application Scientist, it is crucial to understand the causality behind the reactivity of this scaffold rather than just memorizing its outcomes. The pyridine ring is inherently electron-deficient. In 4-chloro-2-fluoro-3-nitropyridine, both the C-2 and C-4 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive and resonance effects of the pyridine nitrogen and the C-3 nitro group[3].
However, fluorine is a significantly superior leaving group compared to chlorine in SNAr reactions [3]. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. The extreme electronegativity of the C-2 fluorine atom stabilizes this transition state far better than the C-4 chlorine[4]. Consequently, nucleophilic attack by amines or alkoxides occurs with strict kinetic regioselectivity at C-2 under mild conditions, leaving the C-4 chlorine intact for subsequent, orthogonal functionalization.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate In-Process Controls (IPCs) to create a self-validating experimental system.
Protocol A: Regioselective SNAr at C-2 (Fluorine Displacement)
Objective: Displace the C-2 fluorine with a primary amine while preserving the C-4 chlorine.
-
Preparation: Dissolve 4-chloro-2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.
-
Temperature Control: Cool the solution to 0 °C.
-
Causality: Low temperatures kinetically trap the reaction at the highly reactive C-2 position, preventing off-target thermodynamic displacement of the C-4 chlorine[4].
-
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of a primary amine (1.05 eq).
-
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the degradation of the nucleophile.
-
-
Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.
-
Self-Validation (IPC): Analyze the reaction via LC-MS. The starting material exhibits a distinct M and M+2 isotopic pattern (3:1 ratio) due to the naturally occurring isotopes of the C-4 chlorine[3]. The successful C-2 substituted intermediate will retain this 3:1 isotopic signature , confirming the chlorine remains intact, while the overall mass shifts according to the amine addition minus the fluorine atom (-19 Da).
Protocol B: Subsequent SNAr at C-4 (Chlorine Displacement)
Objective: Displace the remaining C-4 chlorine with a secondary amine or alkoxide.
-
Preparation: Dissolve the C-2 substituted intermediate (1.0 eq) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and the secondary nucleophile (1.2 eq).
-
Reaction: Heat the reaction mixture to 70 °C for 6–8 hours.
-
Causality: Because chlorine is a poorer leaving group than fluorine, elevated thermal energy and a stronger base are required to overcome the higher activation barrier of Meisenheimer complex formation at C-4[3].
-
-
Self-Validation (IPC): Monitor by LC-MS. The successful displacement of chlorine is definitively confirmed by the complete loss of the 3:1 (M / M+2) isotopic pattern in the mass spectrum, yielding a single distinct mass peak for the di-substituted product.
Protocol C: Chemoselective Nitro Group Reduction
Objective: Reduce the C-3 nitro group to an amine to enable downstream ring closure.
-
Preparation: Suspend the di-substituted nitropyridine in a 4:1 mixture of Ethanol/Water.
-
Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq).
-
Reaction: Heat to 80 °C for 3 hours.
-
Causality: The Fe/NH₄Cl system provides a mildly acidic, highly chemoselective reduction environment. Unlike palladium-catalyzed hydrogenation (Pd/C, H₂), this method completely avoids the risk of reductive dehalogenation if any halogens were intentionally retained on the scaffold[3].
-
-
Self-Validation (IPC): LC-MS will show a precise mass reduction of 30 Da (conversion of -NO₂ [46 Da] to -NH₂ [16 Da]), and TLC will reveal a highly polar, ninhydrin-positive spot.
Applications in Drug Discovery: Kinase Inhibitor Scaffolds
Once the tri-functionalized pyridine (2-amino, 4-amino, 3-amino) is synthesized, it can be condensed with electrophiles (e.g., urea or orthoesters) to form fused bicyclic systems such as pyrido[2,3-d]pyrimidines. These heteroaromatics are privileged scaffolds that act as bioisosteres of the adenine ring of ATP, allowing them to bind deeply within the hinge region of various kinases[4].
A prominent application of these scaffolds is in the development of dual PI3K/mTOR inhibitors, which are critical in oncology for halting aberrant cell proliferation driven by mutated signaling cascades.
Fig 1. PI3K/AKT/mTOR signaling pathway targeted by pyrido-pyrimidine inhibitors.
References
- BLD Pharm, "1261806-51-2 | 4-Chloro-2-fluoro-3-nitropyridine".
- ChemBK, "Pyridine, 4-chloro-2-fluoro-3-nitro- Properties".
- BenchChem, "2-(Cyclopropylmethoxy)pyridin-3-amine | CAS 1019521-65-3".
- ResearchGate, "Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2)".
Sources
Strategic Sourcing and Synthetic Applications of 4-Chloro-2-fluoro-3-nitropyridine in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rapid structure-activity relationship (SAR) exploration. 4-Chloro-2-fluoro-3-nitropyridine (CAS: 1261806-51-2) [1] represents a premium, tri-functionalized scaffold uniquely suited for the convergent synthesis of fused heteroaromatics, particularly 1H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused systems are privileged pharmacophores frequently deployed in the design of ATP-competitive kinase inhibitors targeting Aurora, FLT3, and JAK kinases[2].
This technical guide provides an in-depth analysis of the mechanistic reactivity of 4-chloro-2-fluoro-3-nitropyridine, a strategic supplier evaluation, and self-validating experimental protocols designed to ensure high-fidelity downstream functionalization.
Mechanistic Rationale & Reactivity Profile
The synthetic utility of 4-chloro-2-fluoro-3-nitropyridine lies in its highly predictable, orthogonal reactivity profile. The molecule contains three distinct functional handles, each addressable under specific conditions:
Regioselective Nucleophilic Aromatic Substitution ( )
When subjected to nucleophilic attack (e.g., by primary or secondary amines), substitution occurs exclusively at the 2-fluoro position [3]. The causality behind this regioselectivity is twofold:
-
Leaving Group Thermodynamics: Fluoride is a significantly better leaving group than chloride in
reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex transition state[4]. -
Synergistic Activation: The 2-position is activated by both the adjacent highly electronegative pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group. The 4-chloro position, while activated by the ortho-nitro group and the para-pyridine nitrogen, cannot kinetically compete with the fluorine atom.
Orthogonal Cross-Coupling
Once the 2-position is functionalized, the 4-chloro group remains intact. This allows for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination)[5]. The chloride is sufficiently reactive for oxidative addition by electron-rich palladium(0) catalysts, enabling the installation of diverse aryl or heteroaryl appendages.
Nitro Reduction and Cyclization
The 3-nitro group serves as a masked amine. Following functionalization at the 2- and 4-positions, the nitro group is reduced to a primary amine, setting the stage for cyclization with the adjacent 2-amino group to form the biologically active imidazo[4,5-b]pyridine core[6].
Supplier Landscape & Sourcing Strategy
Procuring high-purity 4-chloro-2-fluoro-3-nitropyridine is critical; trace impurities (such as regioisomers or des-halogenated byproducts) can severely compromise downstream transition-metal catalysis. Below is a comparative analysis of verified commercial suppliers[1][7].
| Supplier | Purity Grade | Typical Lead Time | Analytical Validation | Catalog / Product ID |
| BLD Pharm | In Stock / 1-2 Weeks | BD343389 | ||
| ChemBK (Aggregator) | Varies by vendor | COA available | 1261806-51-2 | |
| Ochem Incorporation | 2-4 Weeks | MFCD18411006 | ||
| Bide Pharmatech | In Stock | BD343389 |
Strategic Sourcing Tip: Always request the Certificate of Analysis (COA) prior to bulk purchase. Ensure that
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By monitoring specific analytical markers, the chemist can confirm the success of each transformation before proceeding.
Protocol A: Regioselective at the 2-Position
Objective: Synthesize 2-(alkylamino)-4-chloro-3-nitropyridine.
-
Setup: In an oven-dried flask under nitrogen, dissolve 4-chloro-2-fluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.2 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing protonation of the incoming amine nucleophile.
-
Nucleophile Addition: Cool the mixture to 0 °C. Dropwise add the primary amine (1.05 eq). Causality: Maintaining 0 °C ensures strict kinetic control, preventing over-reaction or displacement of the 4-chloro group.
-
Reaction & Validation: Stir for 2 hours at 0 °C.
-
Self-Validation: Monitor by LC-MS. The product will show an
corresponding to the exact mass of the mono-substituted product. F NMR of an aliquot will show the complete disappearance of the characteristic C-F signal (typically around -70 ppm).
-
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 4-Position
Objective: Synthesize 2-(alkylamino)-4-aryl-3-nitropyridine.
-
Setup: Combine the product from Protocol A (1.0 eq), arylboronic acid (1.2 eq), and
(3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water (0.1 M). -
Degassing: Sparge the mixture with argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Catalyst Addition: Add
(0.05 eq). Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the sterically hindered ortho-nitro C-Cl bond[5]. -
Reaction & Validation: Heat to 90 °C for 12 hours.
-
Self-Validation: LC-MS will show the loss of the characteristic 3:1 chlorine isotope pattern, replaced by the mass of the cross-coupled product.
-
-
Workup: Filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify via silica gel chromatography.
Downstream Applications: Kinase Inhibitor Synthesis
The ultimate utility of 4-chloro-2-fluoro-3-nitropyridine is realized in its conversion to fused bicyclic systems. Following the
Caption: Synthetic workflow from 4-Chloro-2-fluoro-3-nitropyridine to the imidazo[4,5-b]pyridine core.
References
-
ChemBK , "Pyridine, 4-chloro-2-fluoro-3-nitro- (CAS: 1261806-51-2) Chemical Database", ChemBK. URL:[Link]
-
Current Medicinal Chemistry , "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties", Bentham Science Publishers, Vol 31, Issue 5 (2024). URL:[Link]
-
Journal of Medicinal Chemistry , "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor", ACS Publications, 2012. URL:[Link]
-
PubMed / NIH , "Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions", National Institutes of Health, 2016. URL:[Link]
Sources
- 1. 1805043-12-2|4-Chloro-2-fluoro-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 7. chembk.com [chembk.com]
A Provisional Safety and Handling Guide for 4-Chloro-2-fluoro-3-nitropyridine
This document provides an in-depth technical guide to the safe handling, storage, and emergency management of 4-Chloro-2-fluoro-3-nitropyridine. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in organic synthesis.
Statement of Provisionality
It is critical to note that a comprehensive, manufacturer-verified Safety Data Sheet (SDS) for the specific compound 4-Chloro-2-fluoro-3-nitropyridine (CAS No. not definitively assigned) was not publicly available at the time of this writing. Therefore, this guide has been expertly synthesized by extrapolating data from structurally analogous compounds, most notably 4-Chloro-3-nitropyridine (CAS No. 13091-23-1), and other related halogenated nitropyridines. The recommendations herein are based on the chemical properties of the constituent functional groups and represent a conservative, safety-first approach. This guide must be used as a supplement to, not a replacement for, a manufacturer-supplied SDS, which should be consulted immediately upon availability.
Hazard Identification and Mechanistic Rationale
4-Chloro-2-fluoro-3-nitropyridine is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). The combination of these electron-withdrawing groups on the already electron-deficient pyridine ring renders the molecule highly reactive and dictates its toxicological profile.
The primary hazards are extrapolated from its closest structural analog, 4-Chloro-3-nitropyridine, and are summarized below.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[1][2] |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation[3][4] |
| Specific Target Organ Toxicity | Category 3 (Predicted) | H335: May cause respiratory irritation[3][4] |
Causality of Hazards:
-
Acute Oral Toxicity (H301): The electron-deficient, substituted pyridine ring can interfere with fundamental biological processes. Its reactivity makes it a potential metabolic poison.
-
Serious Eye Damage (H318): The compound is likely highly irritating and corrosive to mucosal tissues. Direct contact can lead to irreversible damage to the cornea due to its chemical reactivity.[1][2]
-
Skin and Respiratory Irritation (H315, H335): As with many halogenated nitroaromatics, the compound is expected to be a potent irritant.[3][4] The fine, crystalline nature of the solid can lead to the generation of dust, which, if inhaled, can cause significant irritation to the respiratory tract.[3][5]
Physicochemical and Spectroscopic Data
Precise experimental data for 4-Chloro-2-fluoro-3-nitropyridine is limited. The following table includes calculated values and data extrapolated from closely related structures.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFN₂O₂ | Calculated |
| Molecular Weight | 176.54 g/mol | Calculated |
| Appearance | Pale yellow powder (Predicted) | [1] |
| log Pow | 0.703 (for 4-Chloro-3-nitropyridine) | [2] |
| Solubility | Insoluble in water; Soluble in acetone, methanol (Predicted) | [4][6] |
The Hierarchy of Controls: A Risk Mitigation Framework
To ensure personnel safety, a systematic approach to hazard control must be implemented. The hierarchy of controls prioritizes the most effective measures first. Simply relying on Personal Protective Equipment (PPE) is insufficient.
Caption: The hierarchy of controls for mitigating chemical hazards.
For handling 4-Chloro-2-fluoro-3-nitropyridine:
-
Elimination/Substitution: Not typically feasible as this compound is often a required intermediate.
-
Engineering Controls: The most critical control measure. All handling must occur within a certified chemical fume hood. Eyewash stations and safety showers must be immediately accessible.[2]
-
Administrative Controls: Develop and enforce a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel only. Prohibit eating, drinking, and smoking in the laboratory.[5][7]
-
PPE: Use as the final line of defense.
Experimental Protocols: Safe Handling, Storage, and Disposal
Personal Protective Equipment (PPE) Protocol
Adherence to proper PPE is mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for tears or holes before each use. Due to the lack of specific permeation data, double-gloving is recommended for extended handling. Dispose of contaminated gloves immediately as hazardous waste.[1][8]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Skin and Body Protection: Wear a flame-resistant laboratory coat with sleeves fully extended and buttoned.[1] Ensure no skin is exposed between the glove and the sleeve.
Safe Handling and Dispensing Protocol
-
Preparation: Cordon off the work area. Ensure the chemical fume hood has a certified face velocity. Confirm the location of the nearest safety shower, eyewash station, and spill kit.
-
Handling: Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.[2] Use non-sparking tools for transfers.[1]
-
Dispensing: Avoid creating dust when weighing or transferring the material.[5] Use appropriate tools like a spatula. Weigh the material onto weighing paper or into a tared container within the fume hood.
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water, even if gloves were worn.[1][2] Decontaminate the work surface and any equipment used.
Storage Protocol
Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Consider storage under an inert atmosphere and refrigeration to maintain long-term quality.[2]
-
Location: Store in a locked cabinet or area designated for toxic chemicals.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][4] Also, keep separate from foodstuff containers.[1][5]
Disposal Protocol
This compound and any contaminated materials must be treated as hazardous waste.
-
Waste Classification: Classify waste containing 4-Chloro-2-fluoro-3-nitropyridine as halogenated organic waste.
-
Collection: Collect all chemical waste and contaminated materials (e.g., gloves, pipette tips, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[2][3][7] Do not dispose of it down the drain.[1][3]
Emergency Response Protocols
Immediate and correct action is vital in the event of an exposure or spill.
First-Aid Decision Workflow
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. americanchemistry.com [americanchemistry.com]
An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-fluoro-3-nitropyridine
Introduction
4-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As with any novel compound intended for use in drug development or advanced material synthesis, a thorough understanding of its fundamental physicochemical properties is paramount. The melting point and solubility of a compound are critical parameters that influence its purity, crystalline structure, formulation, and bioavailability.
This technical guide provides a comprehensive overview of the standard methodologies for determining the melting point and aqueous solubility of 4-Chloro-2-fluoro-3-nitropyridine. While specific experimental data for this compound are not widely available in published literature, this document outlines the established, field-proven protocols that form the basis of its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering both procedural steps and the scientific rationale behind them.
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression and broadening of the melting range. Thus, melting point determination is a fundamental technique for assessing the purity of a compound.
Comparative Data for Related Pyridine Derivatives
To provide a contextual framework, the melting points of several structurally related nitropyridine compounds are listed below. These values illustrate the range in which the melting point of 4-Chloro-2-fluoro-3-nitropyridine might be expected, though substitution patterns significantly influence this property.
| Compound | CAS Number | Melting Point (°C) |
| 3-Nitropyridine | 2530-26-9 | 37 - 39[1] |
| 4-Nitropyridine N-oxide | 1124-33-0 | 159 - 162[2] |
| 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 | 51 - 53[3] |
| 4-Fluoro-2-nitropyridine | 884495-09-4 | 77.8[4] |
Experimental Protocol: Digital Melting Point Apparatus
The use of a digital melting point apparatus is the standard and most accurate method in modern laboratories.
Methodology Rationale: This method offers precise temperature control and a clear, magnified view of the sample, which is essential for accurately observing the onset and completion of melting. The controlled heating rate is critical; a rapid temperature ramp can lead to an erroneously high and broad melting range due to a lag between the thermometer reading and the actual sample temperature.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the sample of 4-Chloro-2-fluoro-3-nitropyridine is completely dry and crystalline.
-
Crush a small amount of the sample into a fine powder on a watch glass using a spatula. This ensures uniform packing and efficient heat transfer.
-
Press the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Before inserting the sample, ensure the heating block is at least 20°C below the expected melting point. If the approximate melting point is unknown, a preliminary "fast run" with a rapid heating rate (5-10°C per minute) can be performed on a separate sample to establish an approximate range.
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Melting Point Determination:
-
Set the starting temperature to about 20°C below the expected or predetermined approximate melting point.
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating and observing until the last crystal melts. Record this temperature (T2).
-
-
Reporting:
-
The melting point is reported as a range from T1 to T2.
-
For high accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.
-
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental procedure.
Part 2: Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing effective in vitro and in vivo experiments.[5] Low solubility can lead to poor absorption, unreliable assay results, and challenges in formulation development.[6][7] It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer. It reflects the solubility of potentially metastable forms and is often used in high-throughput screening during early discovery.[5][6][8]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of the most stable solid form of a compound in a saturated solution.[5][9] This "gold standard" measurement is vital for lead optimization and pre-formulation studies, though it is more time and resource-intensive.[6][9]
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
Methodology Rationale: The shake-flask method is considered the benchmark for determining thermodynamic solubility.[9][10][11] By incubating an excess of the solid compound with the aqueous medium for an extended period (24-72 hours), the system is allowed to reach a true equilibrium between the dissolved and undissolved states.[5][10] This ensures that the measured concentration reflects the solubility of the most stable crystalline form, which is most relevant for predicting in vivo behavior.
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of solid 4-Chloro-2-fluoro-3-nitropyridine to a glass vial. The excess should be clearly visible to ensure a saturated solution is formed.
-
Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the vial.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid material.
-
Separate the dissolved compound from any remaining solid particles. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Concentration Analysis:
-
Quantify the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
-
Reporting:
-
The solubility is reported in units such as µg/mL or µM.
-
Protocol 2: Kinetic Solubility (Turbidimetric Assay)
Methodology Rationale: The turbidimetric, or nephelometric, assay provides a rapid, high-throughput assessment of kinetic solubility.[12][13] The method relies on the principle that when a compound precipitates out of solution, it forms a suspension that scatters light. By measuring this turbidity across a range of concentrations, one can quickly estimate the point at which the compound is no longer soluble under the assay conditions.[5][12][13] This is highly valuable for screening large numbers of compounds in early drug discovery.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of 4-Chloro-2-fluoro-3-nitropyridine in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution.
-
-
Precipitation:
-
Rapidly dilute a small volume of each concentration from the DMSO plate into a corresponding well on a second plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize its effect on solubility.[12]
-
-
Incubation & Measurement:
-
Data Analysis:
-
The solubility is determined as the highest concentration that does not produce a significant increase in turbidity above the background (buffer with DMSO only).[12]
-
-
Reporting:
-
The kinetic solubility is reported as a specific value (e.g., µM).
-
Solubility Assessment Workflows
The diagrams below outline the distinct workflows for determining thermodynamic and kinetic solubility.
Safety and Handling
Substituted nitropyridines, as a class, should be handled with care. While specific toxicity data for 4-Chloro-2-fluoro-3-nitropyridine is not available, related compounds like 4-nitropyridine and other chloro-nitro-aromatics are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[14][15][16][17]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[14][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15]
-
Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[14][18] Do not eat, drink, or smoke when using this product.[14][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][19]
Conclusion
The experimental determination of melting point and aqueous solubility are indispensable steps in the characterization of novel chemical entities like 4-Chloro-2-fluoro-3-nitropyridine. The melting point serves as a crucial indicator of purity and identity, while solubility data are fundamental to predicting a compound's behavior in biological systems and guiding formulation strategies. This guide provides the established, robust methodologies required for obtaining reliable and reproducible data for these critical parameters. By adhering to these detailed protocols, researchers can ensure the generation of high-quality data essential for advancing their research and development objectives.
References
-
Turbidimetric (Kinetic) Solubility Assay. Domainex.
-
Aqueous Solubility. Creative Biolabs.
-
Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
-
Turbidimetric Solubility Assay. Evotec.
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4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
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Thermodynamic solubility. Strasbourg - PCBIS.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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Kinetic Solubility Assays Protocol. AxisPharm.
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Shake-Flask Solubility Assay. Bienta.
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
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2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets. ECHEMI.
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3-Nitropyridine. Chem-Impex.
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4-Chloro-2-fluoropyridine | C5H3ClFN | CID 2762839. PubChem.
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SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
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PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing.
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PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
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4-Nitropyridine N-oxide CAS#: 1124-33-0. ChemicalBook.
-
4-Fluoro-2-nitropyridine Properties. EPA.
-
Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. Hygiene and Sanitation.
-
A Comparative Guide to 4-Chloro-2-methyl-3-nitropyridine and 2-Chloro-4-methyl-3-nitropyridine. Benchchem.
-
SAFETY DATA SHEET - 3-Nitropyridine. Thermo Fisher Scientific.
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
-
4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781. PubChem.
-
SAFETY DATA SHEET - 4-Chloro-3-nitropyridine. Fisher Scientific.
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
-
Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. PMC.
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Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.
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- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
regioselective SNAr reaction of 4-Chloro-2-fluoro-3-nitropyridine
Application Note: Regioselective Functionalization of 4-Chloro-2-fluoro-3-nitropyridine
1Executive Summary
4-Chloro-2-fluoro-3-nitropyridine (CFNP) is a high-value heterocyclic scaffold characterized by a dense array of functional handles. Its reactivity is defined by the interplay between the electron-deficient pyridine core, the strongly electron-withdrawing nitro group at C3, and two halogen leaving groups (Fluorine at C2, Chlorine at C4).[1][2]
This guide addresses the critical challenge of regioselectivity . While both C2 and C4 positions are activated for Nucleophilic Aromatic Substitution (
-
The Dominant Pathway: The C2-position (bearing fluorine) exhibits significantly higher reactivity due to the "Element Effect" in
and dual activation by the ring nitrogen and the ortho-nitro group. -
The Challenge: Controlling mono-substitution at C2 without over-reaction, or accessing the latent C4 reactivity, requires precise protocol adherence.
This document provides validated protocols for C2-selective functionalization , strategies for sequential C2/C4 substitution , and analytical methods to confirm regiochemistry.[1]
Mechanistic Insight & Reactivity Landscape[1]
To control the reaction, one must understand the competing electronic forces.[1]
Electronic Activation Map
-
C2 Position (Fluoro):
-
Activation: Ortho to Pyridine Nitrogen (Inductive, -I) and Ortho to Nitro group (Resonance/Inductive, -M/-I).[1]
-
Leaving Group (LG): Fluoride.[1] In
reactions involving highly activated substrates, the rate-determining step is often the nucleophilic attack.[1][2] The high electronegativity of fluorine lowers the energy of the transition state (Meisenheimer complex) more effectively than chlorine, making F the superior leaving group ( ).[1]
-
-
C4 Position (Chloro):
Reaction Pathway Diagram
The following Graphviz diagram illustrates the bifurcation of reactivity. The C2 pathway is kinetically favored (lower activation energy barrier).[1]
Caption: Kinetic bifurcation of the SNAr reaction. The C2 pathway is heavily favored due to the stabilizing effect of the electronegative fluorine on the Meisenheimer intermediate.[1]
Experimental Protocols
Protocol A: High-Fidelity C2-Selective Substitution
Objective: Selective displacement of the C2-Fluorine with an amine nucleophile while retaining the C4-Chlorine intact.
-
Substrate: 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)[1]
-
Base: DIPEA or
(1.1 equiv)[1] -
Solvent: THF or Acetonitrile (Anhydrous)[1]
-
Temperature: -10°C to 0°C
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -10°C using an ice/salt bath.
-
Note: Low temperature is crucial to prevent kinetic energy from overcoming the activation barrier for C4 substitution or bis-substitution.
-
-
Addition: Dissolve the amine (1.05 equiv) and DIPEA (1.1 equiv) in a minimal amount of THF. Add this solution dropwise to the nitropyridine solution over 30 minutes.
-
Critical Control: Localized high concentrations of amine can lead to bis-substitution. Slow addition ensures the amine reacts with the most active site (C2) first.[1]
-
-
Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature (20-25°C).
-
Monitoring: Monitor by TLC or LC-MS.
-
Success Marker: Disappearance of Starting Material (
) and appearance of Product ( ). Absence of Bis-product ( ).
-
-
Workup: Quench with saturated aqueous
. Extract with EtOAc.[1][4] Wash organic layer with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Sequential Functionalization (C2 then C4)
Objective: Creating an unsymmetrical 2,4-diamino-3-nitropyridine.
-
Step 1: Perform Protocol A to install the first nucleophile at C2.[1] Isolate and purify the intermediate.
-
Step 2 (C4 Displacement):
-
Dissolve the C2-substituted intermediate in DMF or DMSO (0.5 M).
-
Add the second nucleophile (1.2 - 1.5 equiv).
-
Add Base (
or , 2.0 equiv).[1] -
Heat to 60-80°C.
-
Rationale: The C4-Chlorine is deactivated relative to the initial C2-Fluorine. The presence of an electron-donating amino group at C2 further deactivates the ring via resonance, requiring harsher conditions (heat, polar aprotic solvent) to force the C4 substitution.[1]
-
Data Interpretation & Analytical Validation
Distinguishing between the C2-product and C4-product is critical, as they have the same mass.
NMR Logic Table
| Feature | Starting Material | C2-Product (Target) | C4-Product (Rare) |
| Signal Present (~ -60 to -70 ppm) | Signal Absent | Signal Present | |
| Two doublets ( | Two doublets (Shifted upfield) | Two doublets (Shifted upfield) | |
| Coupling ( | H-F coupling visible | No H-F coupling | H-F coupling persists |
Mass Spectrometry (LC-MS)[1]
Troubleshooting & Optimization
Issue: Formation of Bis-Substituted Product
-
Cause: Excess nucleophile or temperature too high during Step 1.[1]
-
Solution: strictly maintain -10°C; reduce nucleophile to 0.95 equiv; ensure slow addition rate.
Issue: No Reaction at C4 (Step 2)
-
Cause: The C2-amino group donates electron density into the ring, deactivating the C4 position.[1]
-
Solution: Switch solvent to DMSO or NMP to increase the nucleophilicity of the attacking amine.[1] Increase temperature to 90°C.
Issue: Desire for C4-Selectivity (Reverse Order)
-
Analysis: Direct displacement of C4-Cl in the presence of C2-F is chemically forbidden under standard conditions.
-
Workaround: This requires a different starting material (e.g., 2-amino-4-chloro-3-nitropyridine) or a blocking strategy (e.g., protecting C2 if it was a hydroxyl).[1] Do not attempt direct C4 substitution on this substrate with standard nucleophiles.[1]
References
-
General Reactivity of Halonitropyridines
-
Regioselectivity in SNAr (Fluorine vs Chlorine)
-
Analytical Characterization (NMR)
-
Sequential Functionalization Precedents
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scispace.com [scispace.com]
- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: The Strategic Importance of the 2-Amino-4-chloro-3-nitropyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-chloro-3-nitropyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the synthesis and derivatization of 2-amino-4-chloro-3-nitropyridine, a critical scaffold in modern medicinal chemistry. As a versatile building block, its strategic functionalization allows for the creation of diverse molecular libraries for drug discovery programs. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, reaction mechanisms, and safety protocols.
The 2-amino-4-chloro-3-nitropyridine core is a highly valued intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the C3 position. This electronic arrangement renders the C4 position, bearing a chloro leaving group, highly susceptible to nucleophilic attack. Furthermore, the amino group at C2 provides an additional handle for functionalization or can be a key pharmacophoric element in the final molecule. This unique combination of reactive sites allows for the selective and sequential introduction of various functional groups, making it an ideal starting point for building complex molecules targeting a range of biological pathways.
Section 2: Synthesis of the Core Intermediate: 2-Amino-4-chloro-3-nitropyridine
The foundational step is the reliable synthesis of the starting material. The most common and effective route involves the direct nitration of 4-chloro-2-aminopyridine.
Protocol 1: Nitration of 4-Chloro-2-aminopyridine
Objective: To introduce a nitro group at the C3 position of the pyridine ring through electrophilic aromatic substitution.
Experimental Protocol:
-
Preparation: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool fuming nitric acid (50 mL) to 0°C using an ice bath.
-
Reagent Addition: Slowly add 4-chloro-2-aminopyridine (6.4 g, 50 mmol) dropwise or in small portions to the cooled fuming nitric acid, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water to quench the reaction.
-
Isolation: A precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Purify the crude product by flash column chromatography using a suitable eluent system (e.g., dichloromethane/methanol = 100:1, v/v) to afford pure 2-amino-4-chloro-3-nitropyridine as a solid. An expected yield is approximately 85%.
Causality and Experimental Insights:
-
Choice of Reagent: Fuming nitric acid is used as both the solvent and the nitrating agent. It provides a highly concentrated source of the nitronium ion (NO₂⁺), the active electrophile required for the reaction.
-
Temperature Control: The initial cooling in an ice bath is critical to control the highly exothermic nature of the reaction between the amine and the strong acid, preventing unwanted side reactions and ensuring safety.
-
Quenching: Pouring the acidic mixture into ice water serves to dilute the strong acid and precipitate the organic product, which has lower solubility in the aqueous medium.
Section 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The primary mode of derivatization for this scaffold is Nucleophilic Aromatic Substitution (SNAr), where the C4-chloro group is displaced by a wide range of nucleophiles.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridine nitrogen and, more importantly, the nitro group at the C3 position, makes the C4 carbon highly electrophilic.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: This intermediate is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the ortho-nitro group. This stabilization is key to lowering the activation energy of the reaction.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.
Application Note: Advanced Protocols for Nucleophilic Substitution at the C2 Position of Nitropyridines
Executive Summary
Nitropyridines are highly versatile building blocks in medicinal chemistry, agrochemicals, and radiotracer synthesis. The C2 position of the pyridine ring is inherently electron-deficient due to the inductive and resonance effects of the endocyclic nitrogen atom. The presence of a strongly electron-withdrawing nitro (
Mechanistic Principles & Causality
The
-
Addition (Rate-Determining Step) : The nucleophile attacks the electrophilic C2 carbon, disrupting aromaticity and forming a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex 1[1]. The nitro group plays a critical causal role here: it stabilizes the accumulated negative charge through extended conjugation.
-
Elimination : The leaving group (often a halide, or the nitrite anion itself) is expelled, driving the rearomatization of the pyridine ring and restoring thermodynamic stability 1[1].
Figure 1: Addition-elimination pathway for SNAr at the C2 position of nitropyridines.
Reaction Modalities
Depending on the substrate design, nucleophilic substitution at C2 can take three primary forms:
-
Modality A: Halide Displacement (Nitro-Activated
) : The most common approach. A halogen at C2 (e.g., fluorine or chlorine) is displaced by an amine, thiolate, or alkoxide, while the nitro group remains intact to activate the ring 1[1]. -
Modality B: Nitro Group Displacement : The nitro group itself acts as an excellent leaving group. This is highly utilized in radiochemistry, such as the synthesis of
, which relies on the nucleophilic displacement of a group by at elevated temperatures . -
Modality C: Vicarious Nucleophilic Substitution (VNS) : When the C2 position is unsubstituted (bearing only a hydrogen atom), traditional
fails because hydride is a poor leaving group. VNS overcomes this by using a nucleophile that contains its own leaving group at the -position (e.g., chloromethyl phenyl sulfone). A base-induced -elimination expels the leaving group from the nucleophile, resulting in C-H alkylation at the C2 position 2[2].
Quantitative Data & Optimization Parameters
| Substrate | Nucleophile / Reagent | Reaction Modality | Conditions | Yield / Conversion | Ref |
| 3-Fluoro-2-nitropyridine | Morpholine (1.2 eq) | Halide Displacement ( | High (Purified via silica) | 1[1] | |
| N-Boc-AV1451 Precursor | Nitro Displacement ( | DMSO, 130 °C, 10 min | 47% Radiochemical Conv. | ||
| 3-Nitropyridine | Chloromethyl phenyl sulfone | Vicarious Nucleophilic Sub. | t-BuOK, THF/DMF, -60 °C, 3 min | ~70-85% (C2/C4 alkylation) | 2[2] |
| 5-Chloro-2-nitropyridine | Dimethyl Sulfide (DMSO red.) | Thioetherification / Reduction | Acidic conditions | 72% (Reduced product) | 3[3] |
Experimental Protocols
Figure 2: Standard experimental workflow for nucleophilic substitution on nitropyridine substrates.
Protocol A: Synthesis of 3-Morpholino-2-nitropyridine via
Adapted from standard halide displacement methodologies1[1].
Causality Focus : Potassium carbonate is selected as a mild, non-nucleophilic base to scavenge the HF byproduct without competing with morpholine for the electrophilic C2 center. Acetonitrile provides a polar aprotic environment that accelerates the formation of the polar Meisenheimer transition state.
-
Reagent Setup : To a solution of 3-fluoro-2-nitropyridine (1.0 eq) in anhydrous acetonitrile (MeCN), add morpholine (1.2 eq).
-
Base Addition : Add potassium carbonate (
) (3.0 eq) to the mixture. Note: Ensure the base is finely powdered to maximize the surface area for the solid-liquid heterogeneous reaction. -
Thermal Activation : Stir the reaction mixture at 50 °C for 18 hours.
-
Workup : After cooling to room temperature, filter the reaction mixture to remove inorganic solids (
and KF). -
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 3-morpholino-2-nitropyridine.
Protocol B: Alkylation via Vicarious Nucleophilic Substitution (VNS)
Adapted from transition-metal-free alkylation methodologies2[2].
Causality Focus : VNS requires a strong base (e.g., t-BuOK) to deprotonate the
-
Carbanion Generation : In a flame-dried flask under argon, dissolve chloromethyl phenyl sulfone (1.2 eq) and 3-nitropyridine (1.0 eq) in a mixture of THF/DMF.
-
Cryogenic Cooling : Cool the reaction vessel to -60 °C using a dry ice/acetone bath.
-
Base Addition : Add a solution of potassium tert-butoxide (t-BuOK) (2.5 eq) dropwise over 5 minutes.
-
Reaction & Elimination : Stir the mixture at -60 °C for exactly 3 minutes. The base induces the
-elimination of HCl, driving the rearomatization. -
Quenching : Quench the reaction rapidly with a saturated aqueous solution of
to neutralize the base and protonate the product anion. -
Extraction & Purification : Extract with ethyl acetate, dry over
, and purify via flash chromatography to isolate the C2-alkylated nitropyridine.
Self-Validation & Troubleshooting
A robust protocol must be self-validating. Use the following diagnostic criteria to ensure reaction fidelity:
-
Visual Cues (Meisenheimer Complex) : During VNS or strong
reactions, the addition of the nucleophile/base will often trigger an immediate deep coloration (purple, dark red, or deep orange). This is a direct visual confirmation of the resonance-stabilized Meisenheimer complex. A color shift back toward yellow/orange during quenching indicates successful elimination and rearomatization. -
Undesired Reduction : Nitropyridines are highly susceptible to reduction. If LC-MS analysis reveals a mass corresponding to
or , the nitro group is being reduced to a nitroso or amino group (often seen with thiolate nucleophiles) 3[3]. Solution: Degas all solvents with argon to prevent unwanted redox cycling and strictly control the equivalents of the nucleophile. -
Regioselectivity Monitoring : In VNS, substitution can occur at both C2 and C4. Monitor the crude reaction mixture via 2D NMR (NOESY) to confirm the substitution geometry.
References
-
An updated radiosynthesis of [18F]AV1451 for tau PET imaging . D-nb.info. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution . Organic Letters (ACS Publications). Available at: [Link]
-
Preprint - Serendipitous thiomethylation and reduction . Diva-Portal.org. Available at:[Link]
Sources
Application Notes and Protocols for the Reduction of Nitro Groups in 2,4-Disubstituted Pyridines
Introduction
The transformation of a nitro group into an amino group on a pyridine scaffold is a cornerstone reaction in modern organic synthesis.[1] Aminopyridines are not merely synthetic intermediates; they are privileged structural motifs integral to a vast array of bioactive molecules, including pharmaceuticals and agrochemicals.[2][3][4] The 2,4-disubstituted aminopyridine framework, in particular, serves as a key building block for numerous therapeutic agents. The reduction of the corresponding nitropyridine precursors is the most common and efficient route to access these valuable compounds.[1][5]
However, the electron-deficient nature of the pyridine ring and its susceptibility to hydrogenation present unique challenges.[6][7] The choice of reducing agent and reaction conditions is therefore critical to achieve high yield and chemoselectivity, avoiding unwanted side reactions such as ring saturation or the reduction of other sensitive functional groups.[8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal methodologies for reducing nitro groups on 2,4-disubstituted pyridines. It combines deep mechanistic insights with detailed, field-proven protocols to empower chemists to confidently select and execute the optimal strategy for their specific synthetic challenges.
Chapter 1: Strategic Approach to Method Selection
The selection of an appropriate reduction method is governed by the overall molecular architecture of the 2,4-disubstituted nitropyridine. The electronic properties of the substituents at the C2 and C4 positions, along with the presence of other functional groups, dictate the ideal reaction conditions.
The primary strategies fall into two major categories: Catalytic Hydrogenation and Metal-Mediated Reductions .
-
Catalytic Hydrogenation : This method involves the use of a metal catalyst (e.g., Palladium, Nickel) to facilitate the transfer of hydrogen to the nitro group. It can be performed using hydrogen gas (H₂) or through Catalytic Transfer Hydrogenation (CTH), which utilizes a hydrogen donor molecule in situ.[9][10] This approach is often high-yielding and produces clean reactions, but catalyst choice is crucial to prevent undesired side reactions like dehalogenation.[11]
-
Metal-Mediated Reductions : These classic "dissolving metal" reductions employ metals like iron, tin, or zinc in an acidic or neutral medium.[12][13] They proceed via a series of single-electron transfers from the metal to the nitro group. These methods are robust, cost-effective, and often show excellent tolerance for functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, some protecting groups).[14][15] The primary drawback can be a more demanding workup procedure to remove metal salts.[12]
To aid in this decision-making process, the following flowchart provides a logical guide for selecting a reduction strategy.
Caption: Decision flowchart for selecting a nitro reduction method.
Chapter 2: Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a highly efficient method for nitro group reduction, often proceeding under mild conditions with high yields.
Heterogeneous Catalytic Hydrogenation (H₂ Gas)
This technique involves bubbling hydrogen gas through a solution of the substrate in the presence of a solid-supported metal catalyst.
Palladium on carbon is the most widely used catalyst for nitro reductions due to its high activity and efficiency.[11] However, it can also catalyze the reduction of other functional groups, most notably leading to dehalogenation of aryl halides.
Materials:
-
2,4-Disubstituted Nitropyridine
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol%
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply
-
Parr Hydrogenator or a flask with a balloon of H₂
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the 2,4-disubstituted nitropyridine (1.0 eq) in the chosen solvent (e.g., MeOH).
-
Inerting: Flush the vessel with an inert gas like nitrogen or argon to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (0.05-0.10 eq). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free environment.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by observing hydrogen uptake or by periodically analyzing aliquots using TLC or LC-MS. The reaction is typically exothermic.
-
Work-up: Upon completion, vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which can be purified further by crystallization or column chromatography if necessary.
Raney Nickel is an excellent alternative to Pd/C, especially for substrates containing halogens, as it is less prone to causing dehalogenation.[11]
Materials:
-
2,4-Disubstituted Nitropyridine
-
Raney Nickel (slurry in water), ~20% w/w
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply
Procedure:
-
Catalyst Preparation: In the reaction vessel under an inert atmosphere, carefully decant the water from the Raney Nickel slurry. Wash the catalyst with the reaction solvent (e.g., EtOH) three times to remove residual water. Safety Note: Raney Nickel is highly pyrophoric and must be kept wet with solvent at all times.
-
Reaction Setup: Add the solution of the nitropyridine (1.0 eq) in the chosen solvent to the flask containing the washed Raney Nickel.
-
Hydrogenation: Follow steps 4-6 from Protocol 2.1.1. Raney Nickel may require slightly higher pressures or temperatures than Pd/C.
-
Work-up & Isolation: Follow steps 7-9 from Protocol 2.1.1. Ensure the Raney Nickel catalyst is carefully quenched with water after filtration.
Data Presentation: Comparison of Common Hydrogenation Catalysts
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel |
| Activity | Very High | High |
| Typical Conditions | Room Temp, 1-4 atm H₂ | Room Temp to 50°C, 1-5 atm H₂ |
| Advantages | High efficiency, works for most substrates.[11] | Excellent for halogenated substrates, less dehalogenation.[11] |
| Disadvantages | Can cause dehalogenation, reduction of benzyl groups. | Pyrophoric, must be handled as a slurry, can be lower yielding. |
| Best For | General-purpose, non-halogenated substrates. | Substrates with iodo, bromo, or chloro substituents. |
Catalytic Transfer Hydrogenation (CTH)
CTH is a safer and more convenient alternative to using high-pressure hydrogen gas. It employs a hydrogen donor molecule that decomposes on the catalyst surface to provide hydrogen in situ.[16] Ammonium formate is a widely used and effective hydrogen donor.[9][17]
Caption: General workflow for Catalytic Transfer Hydrogenation.
Materials:
-
2,4-Disubstituted Nitropyridine
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Ammonium Formate (HCOONH₄), 3-5 equivalents
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the nitropyridine (1.0 eq), solvent (e.g., MeOH), and 10% Pd/C (0.05-0.10 eq).
-
Addition of Donor: Begin stirring the mixture and add ammonium formate (3-5 eq) portion-wise. The reaction is often exothermic, and gas evolution (CO₂) will be observed.
-
Reaction: After the initial effervescence subsides, gently heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., EtOAc) to remove any remaining ammonium salts. Dry the organic layer and concentrate to obtain the product.
Chapter 3: Metal-Mediated Reduction Protocols
These methods are highly reliable, scalable, and offer excellent chemoselectivity, making them a mainstay in both academic and industrial labs.
Protocol 3.1: Reduction using Iron (Fe) in Acidic Media
The "Béchamp reduction," using iron metal in the presence of an acid, is one of the oldest and most dependable methods for converting nitroarenes to anilines.[18] It is particularly valued for its low cost and high functional group tolerance. The in-situ generation of FeCl₂ can be hydrolyzed to regenerate HCl, making the reaction somewhat catalytic in acid.[14]
Materials:
-
2,4-Disubstituted Nitropyridine
-
Iron powder (<100 mesh), 3-5 equivalents
-
Solvent: Ethanol/Water mixture, or Acetic Acid (AcOH)
-
Acid: Concentrated HCl (catalytic) or Acetic Acid (stoichiometric)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the nitropyridine (1.0 eq), solvent (e.g., a 4:1 mixture of EtOH/H₂O), and iron powder (3-5 eq).
-
Reaction Initiation: Heat the stirred suspension to near reflux. Slowly add the acid (e.g., a few drops of conc. HCl or several equivalents of AcOH). The reaction is highly exothermic and the color will typically change from yellow/orange to a dark brown or black slurry.
-
Reaction: Maintain the reaction at reflux, monitoring by TLC until completion (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and basify to pH 8-9 with a base such as sodium carbonate or aqueous ammonia. This will precipitate iron hydroxides.
-
Filtration & Extraction: Filter the entire mixture through a thick pad of Celite®. Wash the filter cake extensively with a suitable organic solvent (e.g., EtOAc, DCM).
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with the same organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the aminopyridine.
Protocol 3.2: Reduction using Tin(II) Chloride (SnCl₂)
Reduction with tin(II) chloride is a very mild and effective method that is often used for sensitive substrates where strong acids or catalytic methods are incompatible.[11]
Materials:
-
2,4-Disubstituted Nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O), 3-4 equivalents
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Optional: Concentrated HCl
Procedure:
-
Reaction Setup: Dissolve the nitropyridine (1.0 eq) in the solvent (e.g., absolute EtOH) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-4 eq) to the solution. If the reaction is sluggish, a small amount of concentrated HCl can be added to accelerate the reduction.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction and carefully pour it into a beaker of ice.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M NaOH solution until the pH is ~8. A thick, white precipitate of tin hydroxides will form.
-
Extraction: Add an organic solvent (e.g., EtOAc) and stir vigorously for 15-30 minutes. Filter the mixture through Celite® to remove the tin salts, washing the pad thoroughly with the organic solvent.
-
Isolation: Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate under reduced pressure to give the product.
Data Presentation: Comparison of Common Metal-Mediated Reductions
| Feature | Iron (Fe) / Acid | Tin(II) Chloride (SnCl₂) |
| Reagents | Fe powder, HCl or AcOH | SnCl₂·2H₂O |
| Conditions | Reflux (often exothermic) | Room Temp to 60°C |
| Advantages | Very low cost, scalable, high functional group tolerance.[15][19] | Very mild conditions, excellent for acid-sensitive substrates.[11] |
| Disadvantages | Vigorous reaction, workup involves filtering large amounts of iron sludge. | Higher cost, workup involves removal of tin salts. |
| Best For | Large-scale synthesis, substrates with reducible groups (alkenes). | Small-scale synthesis, delicate or acid-sensitive molecules. |
Chapter 4: Selective Reductions & Special Cases
In molecules containing multiple nitro groups or other reducible moieties like N-oxides, achieving selective reduction is a significant synthetic challenge.
-
Selective Reduction of Dinitropyridines: When a 2,4-dinitropyridine or similar polynitrated system needs to be partially reduced, specific reagents can be employed. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are classic reagents known to selectively reduce one nitro group in the presence of another, often driven by steric or electronic differentiation.[4][11][17] This selectivity arises from a different mechanism involving nucleophilic attack by the sulfide species.
-
Reduction of Nitropyridine N-oxides: The pyridine N-oxide functionality is often used to direct substitution patterns and is itself reducible.[2] Methods like catalytic hydrogenation with Pd/C will often reduce both the nitro group and the N-oxide in a single step.[2] Metal-mediated reductions, such as with iron and acetic acid, can also achieve this dual reduction.[20] Selective reduction of only the nitro group while preserving the N-oxide is challenging and typically requires carefully controlled conditions or specialized reagents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent/catalyst; Deactivated catalyst (hydrogenation); Low reaction temperature. | Add more reducing agent; Use fresh catalyst; Increase temperature or reaction time. |
| Over-reduction / Ring Saturation | Catalyst is too active (e.g., Pd/C); Reaction time is too long; High H₂ pressure. | Switch to a less active catalyst (e.g., Raney Ni); Monitor the reaction closely and stop upon consumption of starting material; Reduce H₂ pressure. |
| Dehalogenation | Using Pd/C with an aryl halide substrate. | Use Raney Nickel, or switch to a metal-mediated method like Fe/AcOH or SnCl₂.[11] |
| Low Yield after Work-up | Product is bound to metal salts (Fe/Sn); Product is water-soluble. | During work-up, wash the Celite® pad/metal sludge extensively with solvent; Perform multiple extractions of the aqueous layer; Use a continuous extractor for water-soluble products. |
| Reaction Stalls (CTH) | Decomposition of ammonium formate; Catalyst poisoning. | Add more ammonium formate in portions; Ensure substrate is pure; use more catalyst. |
References
-
Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... - ResearchGate. (n.d.). Retrieved from [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 11-25. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025). Retrieved from [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. (n.d.). Retrieved from [Link]
-
(PDF) Dinitropyridines: Synthesis and Reactions - ResearchGate. (2025). Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025). Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). Retrieved from [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (2021). Nature Communications, 12(1), 6183. Retrieved from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2025). ChemSusChem. Retrieved from [Link]
-
Stoichiometric Zn or Fe Metal Reduction - Wordpress. (n.d.). Retrieved from [Link]
-
Reduction of 3,5-dinitro-2-pyridyl derivatives with sodium borohydride part II. Application of proton nuclear magnetic resonance spectroscopy to structure problems. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Macro-kinetics of catalytic hydrogenation of 2,4-diaminotoluene without extra solvent. (2025). Journal of Chemical Industry and Engineering (China). Retrieved from [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC. (n.d.). Retrieved from [Link]
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC. (n.d.). Retrieved from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.). Retrieved from [Link]
-
Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - PMC. (2018). Frontiers in Chemistry, 6, 520. Retrieved from [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC. (n.d.). Retrieved from [Link]
-
Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Catalytic hydrogenation of nitro compounds - Google Patents. (n.d.).
-
Preference for tin or iron in the reduction of nitrobenzene - Chemistry Stack Exchange. (2019). Retrieved from [Link]
-
Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Atomically dispersed Pt to boost adjacent frustrated Lewis pair for 2,6‐diamino‐3,5‐dinitropyridine hydrogenation | Request PDF - ResearchGate. (2023). Retrieved from [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020). Retrieved from [Link]
-
Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris( N -heterocyclic thioamidate) Cobalt(III) Complex | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. (2015). Organic Chem Curr Res, 4(4). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
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- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 12. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
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- 16. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
preventing hydrolysis of 2-fluoro-3-nitropyridine during storage
Introduction
Welcome to the technical support guide for 2-fluoro-3-nitropyridine (CAS: 1480-87-1). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile pharmaceutical intermediate.[1][2] Due to its chemical structure, 2-fluoro-3-nitropyridine is susceptible to hydrolysis, which can compromise experimental integrity, reduce reaction yields, and introduce impurities. The pyridine ring, activated by the electron-withdrawing nitro group, makes the fluorine atom at the C-2 position a good leaving group for nucleophilic aromatic substitution.[3] Water, even ambient moisture, can act as a nucleophile, leading to the formation of 2-hydroxy-3-nitropyridine. This guide provides in-depth troubleshooting advice and best practices to ensure the long-term stability and purity of your material.
Troubleshooting Guide: Hydrolysis and Degradation
This section addresses specific issues you may encounter, explains the underlying chemistry, and provides actionable solutions.
Question 1: My 2-fluoro-3-nitropyridine, which was a yellow solid, now appears as a darker, brownish semi-solid. What is causing this change?
Answer: This change in physical appearance is a strong indicator of chemical degradation, most likely due to hydrolysis.
-
Causality: 2-Fluoro-3-nitropyridine is sensitive to moisture.[2] When exposed to water, it undergoes a nucleophilic aromatic substitution reaction. The water molecule attacks the carbon atom bonded to the fluorine, displacing the fluoride ion and forming 2-hydroxy-3-nitropyridine. This hydrolysis product has different physical properties, often leading to the observed color change and transition to a semi-solid or oily state. The presence of acidic or basic impurities can catalyze this degradation process.
-
Immediate Action:
-
Isolate the Material: Do not use the suspected material in any critical experiment, as its purity is compromised.
-
Verify Purity: Perform an analytical check to confirm the presence of the hydrolysis product. A High-Performance Liquid Chromatography (HPLC) analysis is the recommended method (see Protocol 1 ). You can also use Nuclear Magnetic Resonance (NMR) spectroscopy; the appearance of a broad peak corresponding to a hydroxyl (-OH) group and shifts in the aromatic proton signals would indicate hydrolysis.
-
Review Storage Conditions: Immediately assess your current storage setup against the recommended guidelines in the FAQ section below. This is crucial to prevent the degradation of other vials.
-
Question 2: My reaction yield is significantly lower than expected, and I suspect an issue with my 2-fluoro-3-nitropyridine starting material. How can I confirm this?
Answer: Sub-optimal reaction yield is a common consequence of using partially hydrolyzed 2-fluoro-3-nitropyridine.
-
Causality: If your material has hydrolyzed, its effective molar concentration is lower than what you calculated based on the initial weight. For example, if 15% of the material has degraded to 2-hydroxy-3-nitropyridine, you are introducing 15% less of your active reagent into the reaction. This deviation from the planned stoichiometry can drastically reduce the yield of your desired product.
-
Troubleshooting Workflow: Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the definitive, ideal storage conditions for 2-fluoro-3-nitropyridine?
To maximize shelf-life and prevent hydrolysis, adhere strictly to the following conditions.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen).[4][5][6] | Displaces atmospheric moisture, which is the primary reactant for hydrolysis. |
| Temperature | Store in a cool, dry place.[7] Temperatures below 15°C are recommended.[6] | Reduces the kinetic rate of the hydrolysis reaction. |
| Container | Keep container tightly sealed at all times.[1][7][8] | Prevents ingress of ambient air and moisture. |
| Location | Store in a well-ventilated area away from incompatible materials.[7] | Prevents accidental contact with substances that could catalyze degradation or cause a hazardous reaction. |
| Light | Store in a dark place or use an amber vial. | Protects the compound from potential light-induced degradation pathways. |
Q2: What materials are incompatible with 2-fluoro-3-nitropyridine?
Avoid storing this compound near strong oxidizing agents, strong bases, amines, or acids.[1][8][9] These substances can either react violently or catalyze the hydrolysis process. Always segregate chemicals by their hazard class, not alphabetically.[10]
Q3: Can I use a standard -20°C laboratory freezer for storage?
While the low temperature is beneficial, standard freezers can introduce risks. Freeze-thaw cycles can cause pressure changes that compromise container seals, and ice formation can increase local humidity. If using a freezer, take these precautions:
-
Ensure the vial has a high-quality, airtight seal (e.g., a cap with a PTFE liner).
-
Wrap the cap/vial junction with parafilm as an extra barrier.
-
Crucially, always allow the container to warm to ambient room temperature before opening. Opening a cold vial will cause moisture from the air to immediately condense on the cold solid, initiating hydrolysis.
Q4: How does hydrolysis actually happen?
The hydrolysis of 2-fluoro-3-nitropyridine is a nucleophilic aromatic substitution (SNAr) reaction.
Caption: The hydrolysis pathway of 2-fluoro-3-nitropyridine.
-
Nucleophilic Attack: A water molecule attacks the electron-deficient carbon at the C-2 position of the pyridine ring.
-
Intermediate Formation: A negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is stabilized by the electron-withdrawing nitro group.
-
Leaving Group Departure: The ring rearomatizes by expelling the fluoride ion, which is a good leaving group. The fluoride ion and the proton from the original water molecule form hydrogen fluoride (HF), and the final product is 2-hydroxy-3-nitropyridine.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of 2-fluoro-3-nitropyridine and detect the primary hydrolysis product. This method should be optimized for your specific equipment.[11]
Objective: To separate and quantify 2-fluoro-3-nitropyridine from its main hydrolysis impurity, 2-hydroxy-3-nitropyridine.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your 2-fluoro-3-nitropyridine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This is your stock solution (approx. 1 mg/mL).
-
Further dilute this stock solution 1:100 in the same solvent mixture for analysis (final concentration approx. 10 µg/mL).
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 254 nm |
-
Data Interpretation:
-
The starting material, 2-fluoro-3-nitropyridine, is less polar and will have a longer retention time than its hydrolysis product.
-
Expected Elution Order:
-
2-hydroxy-3-nitropyridine (more polar, shorter retention time)
-
2-fluoro-3-nitropyridine (less polar, longer retention time)
-
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of a significant, earlier-eluting peak indicates hydrolysis.
-
References
- ECHEMI. (n.d.). 2-Fluoro-3-nitropyridine SDS, 1480-87-1 Safety Data Sheets.
-
Lab Supplies. (n.d.). 2-Fluoro-3-nitropyridine, min 96%. Retrieved from [Link]
- Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data.
- Guidechem. (2023). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- Georgia Institute of Technology. (n.d.). Segregation and Storage of Chemicals According to Hazard Class.
- Popova, Y., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5698.
- Walker, M. A. (n.d.). Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
- Zhang, G., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- ATSDR. (n.d.). Analytical Methods. Retrieved from the Agency for Toxic Substances and Disease Registry.
- Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3818-3821.
- FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
- Safe Work Australia. (n.d.). Managing risks of storing chemicals in the workplace.
- Sabanci University. (n.d.). Chemical Storage Guidelines.
- Weill Cornell Medicine. (n.d.). Chemical Storage and Segregation.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthen-8-ol.
- Flieger, J. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 567.
Sources
- 1. 2-Fluoro-3-nitropyridine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data | Reliable Supplier & Manufacturer in China [pipzine-chem.com]
- 3. fcad.com [fcad.com]
- 4. 2-Fluoro-3-nitropyridine | 1480-87-1 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Fluoro-3-nitropyridine | 1480-87-1 | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Storage Guidelines | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Separating 2-Amino and 4-Amino Isomers of Chloronitropyridine
Welcome to the technical support center for advanced purification challenges. This guide provides in-depth, experience-based answers to common issues encountered when separating the 2-amino and 4-amino isomers of chloronitropyridine. These regioisomers often exhibit frustratingly similar physical properties, making their separation a significant hurdle in synthetic workflows. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot this specific purification challenge effectively.
Part 1: Troubleshooting Guide
This section addresses problems you may already be facing in the lab. Each answer is structured to not only provide a solution but also to explain the chemical principles at play, allowing for a more intuitive understanding of the separation process.
Q1: Why is my column chromatography failing to resolve the 2-amino and 4-amino isomers? My TLC shows two very close, often overlapping, spots.
A1: This is the most common issue and typically stems from a suboptimal choice of mobile phase or stationary phase. The 2- and 4-amino isomers of chloronitropyridine are both polar compounds, but they possess subtle differences in their polarity and basicity that must be exploited for successful separation.
-
The "Why": Polarity and Basicity Differences: The 4-amino isomer is generally more polar than the 2-amino isomer. This is due to a more effective resonance delocalization of the amino group's lone pair into the pyridine ring, leading to a larger dipole moment. Furthermore, the pKa of 4-aminopyridine's conjugate acid is significantly higher than that of 2-aminopyridine (9.17 vs. 6.86), indicating the 4-isomer is substantially more basic.[1][2][3] This difference in basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, causing issues like tailing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: If your spots are too close (low resolution), your solvent system is likely too polar, causing both isomers to move too quickly up the column.
-
Decrease Polarity: Start with a less polar solvent system. For example, if you are using 50% Ethyl Acetate (EtOAc) in Hexane, try reducing it to 20-30% EtOAc.
-
Introduce a Different Solvent: Sometimes, a simple binary system isn't enough. Introducing a third solvent can modulate selectivity. Dichloromethane (DCM) is an excellent choice. A ternary system like Hexane/DCM/EtOAc can provide unique selectivity.
-
-
Address Tailing with a Modifier: The basicity of the amino groups, especially the 4-amino isomer, causes strong interaction with acidic silica gel, leading to peak tailing.
-
Add a Basic Modifier: Incorporating a small amount (0.5-1%) of triethylamine (TEA) or ammonia in your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and improved resolution.[4]
-
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different adsorbent.
-
Q2: My product fractions are still cross-contaminated after column chromatography. What are my options?
A2: Cross-contaminated fractions are common when separating isomers with a small separation factor (ΔRf). The solution is to either re-purify using an optimized chromatographic method or switch to an orthogonal separation technique like fractional crystallization.
-
Option 1: Re-Chromatography with a Shallow Gradient:
-
Combine the mixed fractions and evaporate the solvent.
-
Run a second column using a very shallow polarity gradient. For example, instead of running a gradient from 10% to 50% EtOAc/Hexane, try a gradient from 20% to 30% over a larger column volume. This "stretches" the separation, allowing for better resolution between the closely eluting peaks.
-
-
Option 2: Fractional Crystallization:
-
Principle: This technique exploits differences in the solubility of the isomers in a specific solvent at different temperatures.[7][8] Often, the more symmetric isomer (in this case, often the 4-amino isomer) has a higher melting point and lower solubility, allowing it to crystallize out of a solution while the other isomer remains dissolved.
-
Procedure:
-
Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent. Finding the right solvent is key and requires screening (see table below).
-
Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C.
-
The less soluble isomer should crystallize out. Collect the crystals by filtration.
-
The mother liquor will be enriched in the more soluble isomer. Evaporate the solvent from the mother liquor to recover it.
-
Always check the purity of both the crystals and the recovered solid by TLC, HPLC, or NMR.
-
-
| Solvent Screening for Crystallization |
| Good Candidates |
| Ethanol/Water |
| Isopropanol |
| Toluene |
| Ethyl Acetate/Hexane |
| Rationale |
| The goal is to find a solvent or solvent system where one isomer is sparingly soluble at room temperature but readily soluble when hot, while the other remains more soluble even upon cooling. |
Q3: I'm observing significant streaking/tailing of my compounds on both TLC and my column. How can I fix this?
A3: Tailing is a classic sign of undesirable secondary interactions between your basic analytes and the acidic stationary phase (silica gel).[9]
-
The Cause: The lone pair of electrons on the pyridine nitrogen and the amino group can interact strongly with the acidic Si-OH groups on the surface of silica gel. This interaction is stronger for the more basic 4-amino isomer. This strong, sometimes irreversible, binding causes the compound to "drag" along the stationary phase, resulting in a tail.
-
The Solution Workflow: The diagram below outlines a systematic approach to diagnosing and solving this issue. The most direct solution is to add a competitive base to your mobile phase.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, more fundamental questions about the separation strategy.
Q4: What is the fundamental principle behind separating these two isomers?
A4: The separation of 2-amino and 4-amino chloronitropyridine isomers relies on exploiting subtle differences in their physicochemical properties, primarily polarity and hydrogen bonding capability .
-
Polarity: As mentioned, the 4-amino isomer is typically more polar. In normal-phase chromatography (e.g., on silica or alumina), more polar compounds interact more strongly with the stationary phase and therefore elute later. You can expect the 2-amino isomer to have a higher Rf value on a TLC plate and elute earlier from a column.
-
Hydrogen Bonding: Both isomers can act as hydrogen bond donors (from the -NH₂) and acceptors (at the pyridine and nitro group nitrogens/oxygens). The accessibility of the pyridine nitrogen's lone pair is different in the two isomers. In the 2-amino isomer, intramolecular hydrogen bonding between the amino group and the ring nitrogen is possible, which can slightly reduce its interaction with the stationary phase. [3]This contributes to it being less retained and eluting faster.
Q5: Which separation technique should I try first: chromatography or crystallization?
A5: For a crude mixture of unknown composition, flash column chromatography is almost always the best starting point.
-
Chromatography First: It serves as both a purification and a diagnostic tool. It will separate the isomers and also remove other impurities from the reaction. Even if the resolution isn't perfect, it will give you enriched fractions.
-
Crystallization as a Polishing Step: Fractional crystallization is an excellent secondary technique. It works best on mixtures that are already partially purified and enriched in one of the isomers. Attempting to crystallize a complex crude mixture is often inefficient.
Caption: Recommended separation workflow.
Q6: Can I use HPLC for this separation?
A6: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analytical and preparative separation of these isomers.
-
Analytical HPLC: It is the preferred method for assessing the purity of your fractions with high accuracy.
-
Preparative HPLC: If you need very high purity material and are struggling with column chromatography, preparative HPLC is a powerful option, although it is more expensive and time-consuming for large quantities.
-
Method Development:
-
Normal-Phase: Similar solvent systems to flash chromatography can be used (e.g., Hexane/Isopropanol).
-
Reversed-Phase (RP-HPLC): This is also a viable option. Because the compounds are polar, standard C18 columns might provide insufficient retention. Consider using a "polar-embedded" C18 column or a cyano (CN) column, which are better suited for retaining polar analytes. [10][11] * Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange or HILIC characteristics can offer unique selectivity for separating isomers. [12]
-
Part 3: Detailed Protocols
Protocol 1: Step-by-Step Flash Column Chromatography
This protocol assumes a starting mixture of 1 gram of the 2-amino/4-amino chloronitropyridine isomers.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
On a silica gel TLC plate, test various mobile phases. Good starting points are mixtures of Hexane and Ethyl Acetate.
-
Goal: Find a solvent system that gives Rf values between 0.2 and 0.4 for your isomers, with the largest possible separation (ΔRf) between them. Add 0.5% triethylamine (TEA) to the chosen solvent system to prevent tailing.
-
Example: A system of 30% EtOAc / 69.5% Hexane / 0.5% TEA might show the 2-amino isomer at Rf=0.35 and the 4-amino isomer at Rf=0.25.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column (e.g., a 40g silica gel cartridge for a 1g sample).
-
Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your 1g sample in a minimal amount of a volatile solvent (e.g., DCM).
-
Add ~2-3g of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your sample adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column, forming a thin, even band.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane + 0.5% TEA) to allow the compounds to move onto the column in a tight band.
-
Gradually increase the polarity of the mobile phase (gradient elution). You can do this stepwise (e.g., 200mL of 10% EtOAc, then 200mL of 20% EtOAc, etc.) or with an automated system.
-
Collect fractions (e.g., 20 mL per tube).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions onto TLC plates.
-
Combine the fractions that contain pure compounds. Fractions containing a mixture of isomers can be combined for a second purification attempt.
-
References
- Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic?
- Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why?
- bartleby. (2020, November 28). Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown.
- SciSpace. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- Waters Blog. (2025, June 18).
- Restek. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
- National Institutes of Health. (n.d.).
- MDPI. (2022, February 28).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
- Royal Society of Chemistry. (2025, February 26).
- Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
- Sulzer. (n.d.).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- Occupational Safety and Health Administr
- Wikipedia. (n.d.).
- ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
- PubMed. (1988, January 5). Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine.
- ChemicalBook. (2024, April 10). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
- ACS Publications. (2024, February 3). Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Amino-2-chloropyridine.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- SIELC Technologies. (n.d.). 4-Amino-2-Chloropyridine.
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Answered: The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than… | bartleby [bartleby.com]
- 4. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcprocess.se [rcprocess.se]
- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 12. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Yield for SNAr Reactions of Fluoronitropyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving fluoronitropyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Fundamental Principles: The SNAr Mechanism on Fluoronitropyridines
The Nucleophilic Aromatic Substitution (SNAr) reaction on a fluoronitropyridine is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development. It proceeds through a well-established two-step addition-elimination mechanism .
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom attached to the fluorine. This breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context.
The success of this reaction hinges on the stabilization of the Meisenheimer complex. In fluoronitropyridines, this is achieved by two key features:
-
The nitro group (-NO₂) : A powerful electron-withdrawing group that delocalizes the negative charge through resonance, especially when positioned ortho or para to the fluorine.[3][4]
-
The pyridine ring nitrogen : This nitrogen atom also acts as an electron sink, further stabilizing the anionic intermediate, particularly when the substitution occurs at the 2- or 4-positions.[1][5]
Caption: General mechanism of SNAr on 2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a better leaving group than chlorine or bromine in SNAr reactions?
This is a frequent point of confusion, as it contradicts trends seen in SN1/SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[6] Fluorine's extreme electronegativity makes the carbon atom it's attached to highly electrophilic (electron-poor).[6][7] This potent inductive effect lowers the activation energy for the formation of the Meisenheimer complex, accelerating the overall reaction rate. The reactivity order for halogens in SNAr is generally F > Cl > Br > I.[8]
Q2: How critical is the position of the nitro group?
Extremely critical. The nitro group must be positioned ortho or para to the fluorine leaving group.[6] This geometry allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygens of the nitro group via resonance, which provides substantial stabilization. A meta-positioned nitro group cannot participate in this resonance stabilization and will have almost no activating effect on the reaction.[6]
Q3: Can I run the reaction without a base?
It depends on your nucleophile.
-
For neutral nucleophiles (e.g., amines, ammonia): A base is essential. It serves as an acid scavenger to neutralize the H-F that is formed. Without a base, the generated acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
For anionic nucleophiles (e.g., alkoxides, thiolates): If you are using a pre-formed salt of the nucleophile (e.g., sodium methoxide), an additional base is often not required. However, if you are generating the nucleophile in situ (e.g., from an alcohol and a strong base), the base is a core reagent.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Caption: A workflow for troubleshooting low yield in SNAr reactions.
Q4: My reaction shows very low conversion, even after prolonged heating. What's wrong?
Possible Cause 1: Insufficiently Basic Conditions If you are using a weak nucleophile like an aniline or a hindered secondary amine, the chosen base may not be strong enough to either deprotonate the nucleophile effectively or act as an efficient acid scavenger. For example, an organic base like triethylamine (Et₃N) may be insufficient for deprotonating an alcohol, where a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required.[1]
Solution:
-
Check pKa values: Ensure the pKa of your base's conjugate acid is significantly higher than the pKa of your nucleophile.
-
Switch to a stronger base: For N-H or O-H nucleophiles, consider switching from a mild inorganic base like K₂CO₃ to a stronger one like Cs₂CO₃ or an alkali metal alkoxide.[8]
Possible Cause 2: Suboptimal Solvent The solvent plays a crucial role in SNAr reactions by stabilizing the charged Meisenheimer complex.[9] Non-polar solvents like toluene or THF are generally poor choices unless a phase-transfer catalyst is used.
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMSO, DMF, NMP, and acetonitrile are ideal because they can solvate cations well while leaving the anionic nucleophile relatively "bare" and highly reactive.[2][10] See Table 1 for a comparison.
-
Ensure Solubility: Verify that your starting materials are fully dissolved at the reaction temperature. Poor solubility can dramatically slow down the reaction rate.[8]
Q5: My LC-MS shows the desired product mass, but the yield after workup is very low. Where did my product go?
Possible Cause: Workup Issues with Polar Products The products of SNAr reactions, especially those involving amine or alcohol nucleophiles, are often more polar than the starting materials. If your product contains basic (e.g., amine) or acidic (e.g., phenol) functional groups, it may be lost to the aqueous phase during workup depending on the pH.
Solution:
-
Adjust pH during Extraction: Before extracting with an organic solvent, adjust the pH of the aqueous layer. If your product is basic, make the aqueous layer basic (pH > 9) to ensure it is in its neutral, more organic-soluble form. If it's acidic, acidify the aqueous layer.
-
Use a More Polar Extraction Solvent: If your product has very high polarity, ethyl acetate may not be sufficient for extraction. Consider using a solvent mixture with higher polarity, such as dichloromethane/isopropanol.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times to recover any dissolved product.
Q6: I'm seeing multiple products on my TLC/LC-MS. What are the likely side reactions?
Possible Cause 1: Di-substitution If your nucleophile is small and highly reactive (e.g., methoxide, ammonia) and your substrate has other potential leaving groups or activated positions, you might see a second substitution reaction occurring.
Solution:
-
Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the nucleophile.
-
Lower the Temperature: Running the reaction at a lower temperature can often favor the mono-substituted product.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to avoid high local concentrations.
Possible Cause 2: Reaction with the Solvent At high temperatures, some common SNAr solvents can decompose or react. For example, DMSO can act as an oxidant at high temperatures, and DMF can be a source of dimethylamine as a competing nucleophile, especially if the reaction is run with a strong base.
Solution:
-
Limit Reaction Temperature: If possible, keep the reaction temperature below 120 °C when using DMSO or DMF.
-
Consider Alternative Solvents: For high-temperature reactions, consider more stable polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or sulfolane.
Key Parameter Optimization
Table 1: Solvent Selection Guide for SNAr Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Use Cases |
| DMSO | 47 | 189 | Excellent for dissolving a wide range of substrates. Superb at accelerating SNAr rates. Can be difficult to remove under vacuum and may cause side reactions at high temperatures.[10] |
| DMF | 37 | 153 | Good general-purpose solvent for SNAr. Easier to remove than DMSO. Can decompose to form dimethylamine at high temperatures or with strong bases.[2] |
| NMP | 32 | 202 | Very stable at high temperatures. Good alternative to DMF/DMSO for high-temperature reactions. High boiling point can make product isolation difficult. |
| Acetonitrile | 38 | 82 | Lower boiling point makes for easy removal. Less effective at solvating and accelerating reactions compared to DMSO/DMF but can be a good choice for highly reactive systems. |
| THF / 1,4-Dioxane | 7.5 / 2.2 | 66 / 101 | Generally poor solvents for SNAr unless a phase-transfer catalyst is used. Can be used for reactions with very strong, soluble nucleophiles like NaH.[10] |
Table 2: Base Selection Guide for SNAr Reactions
| Base | Class | pKaH (approx.) | Typical Use Cases |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | 10.3 | Most common choice. Mild enough for many functional groups. Used for deprotonating phenols, thiols, and some amines. Cesium carbonate is more soluble and often more effective.[8][10] |
| KOtBu, NaH | Strong Base | 19 (t-BuOH), 35 (H₂) | For deprotonating less acidic nucleophiles like alcohols or for promoting difficult substitutions. Must be used under strictly anhydrous conditions.[1] |
| Et₃N, DIPEA | Organic Amine | 11 | Primarily used as H-F scavengers when the nucleophile is a primary or secondary amine. Not strong enough to deprotonate alcohols or phenols.[2] |
Experimental Protocols
Protocol 1: General Procedure for the SNAr of 2-Fluoro-5-nitropyridine with a Secondary Amine
This protocol describes a general method for reacting 2-fluoro-5-nitropyridine with a nucleophile like morpholine.
Materials:
-
2-Fluoro-5-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, ethyl acetate, brine, Na₂SO₄, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-fluoro-5-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]
-
Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. (2022). Chegg. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC - NIH. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. [Link]
-
Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2025). ResearchGate. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). ResearchGate. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]
-
Optimization of organophotochemical SNAr reaction. (n.d.). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). The Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions using pentafluorobenzonitrile. (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. (2025). YouTube. [Link]
-
Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]
-
A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. (2025). MDPI. [Link]
-
Troubleshoot low miniprep yield. (2016). Reddit. [Link]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
Technical Support Center: Solvent Selection for 4-Chloro-2-fluoro-3-nitropyridine Coupling Reactions
Welcome to the technical support center for 4-Chloro-2-fluoro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for coupling reactions involving this highly reactive and versatile building block. The unique electronic nature of this substrate, characterized by a highly electron-deficient pyridine ring, presents both opportunities for diverse functionalization and challenges in reaction optimization. This resource provides field-proven insights to help you navigate solvent selection and troubleshoot common experimental hurdles.
Understanding Your Substrate: The Electronic Landscape of 4-Chloro-2-fluoro-3-nitropyridine
The reactivity of 4-Chloro-2-fluoro-3-nitropyridine is dominated by its electronic structure. The pyridine nitrogen, the C3-nitro group, and the C2-fluoro group all act as powerful electron-withdrawing groups. This synergy renders the carbon at the C4 position, bonded to the chlorine, exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This inherent reactivity is the primary consideration for selecting an appropriate reaction pathway and solvent system.
-
For Nucleophilic Aromatic Substitution (SNAr): The substrate is highly activated, making SNAr a robust and often preferred method for C-N, C-O, and C-S bond formation. The primary challenge is controlling reactivity, especially when using highly reactive nucleophiles.
-
For Palladium-Catalyzed Cross-Coupling: While feasible, coupling at the C-Cl bond is more challenging than for the analogous aryl bromides or iodides.[1] The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[2] Therefore, the selection of an appropriate ligand and solvent system is critical to favor the catalytic cycle over catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Chloro-2-fluoro-3-nitropyridine starting material insoluble in my chosen reaction solvent?
A: Solubility is a crucial first step for any successful reaction. While quantitative solubility data for this specific molecule is not widely published, its parent compound, 4-chloro-3-nitropyridine, is a solid with a melting point between 35-50 °C.[3] It is reasonable to assume 4-Chloro-2-fluoro-3-nitropyridine is also a solid with limited solubility in nonpolar solvents. We recommend performing a simple solubility test before committing to a large-scale reaction.
Experimental Protocol: Small-Scale Solubility Test
-
To a small vial, add ~5-10 mg of your 4-Chloro-2-fluoro-3-nitropyridine.
-
Add the chosen solvent dropwise (e.g., in 0.1 mL increments) while stirring at your intended reaction temperature.
-
Observe the volume of solvent required to achieve complete dissolution. This will give you an approximate concentration limit for your reaction.
Q2: I am trying to couple a primary amine. Should I use an SNAr reaction or a Buchwald-Hartwig amination?
A: Given the high activation of the C4 position, a direct Nucleophilic Aromatic Substitution (SNAr) is often the most straightforward and atom-economical approach for coupling with primary and secondary amines.[4] A Buchwald-Hartwig reaction may be unnecessarily complex and prone to catalyst inhibition by the pyridine nitrogen. Consider a Buchwald-Hartwig amination only if the nucleophile is particularly weak or if direct SNAr fails to provide the desired product under various conditions.
Q3: The reaction with my boronic acid is sluggish and gives low yields. What is the most likely cause?
A: Low yields in Suzuki couplings with chloropyridines are common and can stem from several factors.[2]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Poor Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds in the rate-limiting oxidative addition step.[1]
-
Protodeboronation: Your boronic acid can be degraded, especially at high temperatures and in the presence of certain bases.[2]
-
Solvent Choice: The solvent system (e.g., THF/water, Dioxane/water) is critical for both substrate solubility and facilitating the catalytic cycle.[5] An improperly degassed solvent can lead to catalyst decomposition and side reactions like homo-coupling.[2][6]
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
The high electrophilicity of the C4 carbon makes SNAr an excellent choice for coupling a wide variety of nucleophiles. The key to success lies in choosing a solvent that can solubilize the reactants and facilitate the formation of the intermediate Meisenheimer complex.[4]
Solvent Selection Principles for SNAr
Polar aprotic solvents are generally the first choice for SNAr reactions. They are effective at solvating cations (like the counter-ion of a nucleophile) while leaving the anion (the nucleophile) relatively "bare" and highly reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.
Table 1: Recommended Solvents for SNAr with 4-Chloro-2-fluoro-3-nitropyridine
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent dissolving power for many organic and inorganic compounds. High boiling point allows for a wide temperature range. Can be difficult to remove completely. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very high dissolving power. High boiling point. Can be challenging to remove and may complicate workup. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good dissolving power for many substrates. Lower boiling point makes it easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | 66 | A less polar option, but can be effective. Lower boiling point. Must be checked for peroxides. |
| Ethanol (EtOH) | Polar Protic | 78 | Can be used, especially with strong nucleophiles like alkoxides or for reactions with amines where it can also serve as a reactant.[4][7] May slow down reactions with weaker nucleophiles. |
General Protocol for SNAr with an Amine Nucleophile
-
Preparation: In a round-bottom flask, dissolve 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv.) in the chosen polar aprotic solvent (e.g., DMF or MeCN, to approx. 0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1 to 1.5 equivalents). If the nucleophile is an HCl salt, or if HCl will be generated, add a non-nucleophilic base like K₂CO₃ or triethylamine (1.5-2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Guide 2: Palladium-Catalyzed Cross-Coupling
For C-C (Suzuki-Miyaura) and some challenging C-N (Buchwald-Hartwig) bond formations, palladium catalysis is necessary. Success hinges on maintaining an active Pd(0) catalyst and overcoming the inherent challenges of using an electron-deficient aryl chloride.
Key Principles for Solvent Selection in Cross-Coupling
-
Oxygen Removal is Critical: Solvents for palladium-catalyzed reactions must be thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote side reactions like the homo-coupling of boronic acids.[6]
-
Anhydrous Conditions (for Buchwald-Hartwig): Buchwald-Hartwig aminations typically require anhydrous solvents to prevent the decomposition of the strong bases (e.g., NaOt-Bu) and sensitive ligands used.[8]
-
Biphasic Systems (for Suzuki): Suzuki reactions often benefit from a biphasic solvent system, such as an ethereal solvent with water (e.g., Dioxane/H₂O or THF/H₂O).[5] The aqueous phase helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary to activate the boronic acid for transmetalation.
Table 2: Recommended Solvents for Pd-Catalyzed Cross-Coupling
| Reaction | Solvent System | Type | Key Considerations |
| Suzuki-Miyaura | 1,4-Dioxane / Water | Ethereal / Aqueous | A very common and effective system. Dioxane can form peroxides and is toxic.[9] |
| THF / Water | Ethereal / Aqueous | Good alternative to dioxane with a lower boiling point. | |
| Toluene / Water | Aromatic / Aqueous | Higher boiling point, can be useful for sluggish reactions.[5] | |
| DMF | Polar Aprotic | Can be used without water, especially with certain bases. Good for solubility.[5] | |
| Buchwald-Hartwig | Toluene | Aromatic (Anhydrous) | A standard, non-polar solvent for this reaction. |
| 1,4-Dioxane | Ethereal (Anhydrous) | Another common choice, good solvating properties.[8] | |
| 2-MeTHF | Ethereal (Anhydrous) | A "greener" and often superior alternative to THF and Dioxane.[10] |
General Protocol for a Suzuki-Miyaura Coupling
-
Solvent Degassing: Sparge the chosen organic solvent and water with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-fluoro-3-nitropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and subject it to 3-5 cycles of vacuum backfill with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 4-6 from the SNAr protocol. After work-up, it may be beneficial to filter the organic solution through a pad of celite to remove residual palladium.
Troubleshooting Guide
Problem: My Suzuki or Buchwald-Hartwig reaction has stalled or shows very low conversion.
This is a common issue when working with less reactive aryl chlorides and potentially inhibiting substrates. A systematic approach to troubleshooting is required.
Problem: My NMR shows my starting material is consumed, but the yield of the desired product is low, and I see significant byproducts.
A: This points towards side reactions outcompeting your desired coupling.
-
Protodeboronation (Suzuki): You may see the de-boronated arene corresponding to your boronic acid. This is often caused by excess water, high temperatures, or an inefficient catalyst.
-
Solution: Use fresh boronic acid or a more stable boronate ester (e.g., a pinacol ester). Minimize reaction time at high temperatures. Ensure your catalyst system is active enough to promote transmetalation over protonolysis.
-
-
Homo-coupling (Suzuki): You may observe a biaryl product formed from two molecules of your boronic acid. This is typically caused by the presence of oxygen.
-
Solution: Improve your degassing procedure for all solvents and ensure the reaction is kept under a strict inert atmosphere.[6]
-
-
Dehalogenation: Your 4-Chloro-2-fluoro-3-nitropyridine may be reduced to 2-fluoro-3-nitropyridine.
-
Solution: This can be a complex issue related to the catalyst system. Screening different ligands and bases may be necessary to find a system that favors cross-coupling over this reductive pathway.
-
References
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(4-Chlorophenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. par.nsf.gov [par.nsf.gov]
Validation & Comparative
Analytical Comparison Guide: High-Field vs. Benchtop NMR for the Structural Elucidation of 4-Chloro-2-fluoro-3-nitropyridine
Executive Summary & Causality of the Analytical Challenge
4-Chloro-2-fluoro-3-nitropyridine (CAS: 1261806-51-2) [1] is a highly functionalized heterocyclic building block crucial in pharmaceutical and agrochemical development. The presence of four distinct substituents (chloro, fluoro, nitro, and the pyridine nitrogen) on the aromatic ring creates a highly asymmetric electronic environment.
From an NMR perspective, this molecule presents a complex spin system. The
This guide objectively compares the performance of traditional High-Field NMR (e.g., 600 MHz) against modern Benchtop NMR (e.g., 60–80 MHz) [2] for analyzing this specific compound, providing drug development professionals with a self-validating experimental framework.
Experimental Workflow & Platform Selection
To ensure a self-validating system, the protocol incorporates an internal standard, Trifluorotoluene (TFT), that simultaneously verifies the
Caption: Self-validating workflow comparing High-Field and Benchtop NMR platforms.
Step-by-Step Methodologies
Protocol: Self-Validating NMR Acquisition
Step 1: Sample Preparation
Dissolve 15 mg of 4-Chloro-2-fluoro-3-nitropyridine in 0.6 mL of deuterated chloroform (CDCl
Step 2: Tuning and Matching
-
High-Field (600 MHz): Tune the probe to
H (600 MHz), C (150 MHz), and F (564 MHz). Causality: Precise tuning minimizes reflected radiofrequency power, maximizing the signal-to-noise ratio (SNR) which is critical for the insensitive C nucleus. -
Benchtop (80 MHz): Select the
F/ H dual channel. No manual tuning is typically required due to the permanent magnet design and factory pre-calibration.
Step 3: Acquisition Parameters
- H NMR: 16 scans, relaxation delay (D1) = 2 seconds.
-
F NMR: 32 scans, D1 = 3 seconds.
Causality: Fluorine nuclei in highly substituted aromatics often have longer
relaxation times. A longer D1 ensures the spins return to thermal equilibrium, allowing for quantitative integration relative to the TFT standard. -
C NMR (High-Field only): 512 scans, D1 = 2 seconds, with
H decoupling.
Step 4: Processing and Validation
Apply a 0.3 Hz exponential line broadening (LB) to 1D spectra. Phase and baseline correct.
Validation Check: Confirm the TFT
Spin-System Logic & Performance Comparison
The fundamental difference between the platforms lies in the Larmor frequency, which dictates both sensitivity and signal dispersion [4].
Caption: Homo- and heteronuclear spin-spin coupling networks in 4-Chloro-2-fluoro-3-nitropyridine.
Comparative Analysis Table
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Analytical Impact on 4-Cl-2-F-3-NO |
| 600 Hz / ppm | 80 Hz / ppm | High-field resolves the complex | |
| 564 Hz / ppm | ~75 Hz / ppm | Both succeed. The massive chemical shift range of | |
| Sensitivity (Limit of Detection) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) | High-field is required for trace impurity profiling; benchtop is sufficient for bulk purity and reaction monitoring. |
| Routine ( | Challenging / Time-consuming | High-field is mandatory to observe the highly split | |
| Second-Order Effects | Minimized ( | Pronounced ( | Benchtop spectra may exhibit "roofing" effects in the |
Causality of Performance Differences
In NMR, the chemical shift difference (
For 4-Chloro-2-fluoro-3-nitropyridine, the
Conversely,
Conclusion
For the comprehensive structural elucidation and exact
References
-
ACS Measurement Science Au. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." American Chemical Society, Nov 2022. URL:[Link]
-
Quantum Design Europe. "Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy." QD Europe, 2021. URL:[Link]
-
Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments NMR Blog, May 2023. URL:[Link]
Analytical and Mechanistic Profiling: Distinguishing 4-Chloro-2-fluoro-3-nitropyridine from 4-Chloro-3-nitropyridine
As a Senior Application Scientist in early-stage drug discovery, ensuring the precise identity and purity of halogenated building blocks is a critical quality control mandate. The substitution of a single hydrogen atom for a fluorine atom—transitioning from 4-Chloro-3-nitropyridine to 4-Chloro-2-fluoro-3-nitropyridine—fundamentally alters the molecule's electronic landscape, analytical signature, and reactivity profile.
This guide provides a comprehensive, self-validating framework for differentiating these two intermediates using orthogonal analytical techniques and mechanistic chemical profiling.
Structural and Physicochemical Comparison
Before initiating laboratory workflows, it is essential to establish the baseline physicochemical properties of both compounds. The table below summarizes the key quantitative data required for identification.
Table 1: Physicochemical and Analytical Properties
| Property | 4-Chloro-3-nitropyridine | 4-Chloro-2-fluoro-3-nitropyridine |
| CAS Number | 13091-23-1[1] | 1261806-51-2[2] |
| Molecular Formula | C | C |
| Molecular Weight | 158.54 g/mol [1] | 176.53 g/mol [2] |
| ESI-MS [M+H] | m/z 159.0[3] | m/z 177.0 |
| Two doublets (H5, H6) | ||
| N/A | ~ -70 ppm (singlet/multiplet) | |
| Primary Electrophile | C4 (Chlorine displacement) | C2 (Fluorine displacement) |
Analytical Differentiation: The Self-Validating Workflow
To establish a robust analytical system, one must rely on orthogonal techniques. Relying solely on Liquid Chromatography-Ultraviolet (LC-UV) detection is insufficient due to the highly similar chromophores of these pyridine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most unambiguous method for distinguishing these compounds is multi-nuclear NMR.
-
H NMR Causality: possesses an isolated proton at the C2 position. Because it is flanked by the highly electronegative ring nitrogen and the electron-withdrawing nitro group, this H2 proton appears as a highly deshielded singlet at
9.13 ppm in CDCl [3]. The introduction of fluorine at C2 in 4-Chloro-2-fluoro-3-nitropyridine eradicates this singlet, leaving only the coupled H5 and H6 protons. -
F NMR Causality: The presence of the
F nucleus (spin 1/2, 100% natural abundance) provides a definitive diagnostic signal. 4-Chloro-2-fluoro-3-nitropyridine will exhibit a strong F signal, whereas the non-fluorinated analog is completely silent.
High-Resolution Mass Spectrometry (LC-HRMS)
Electrospray ionization in positive mode (ESI+) yields distinct pseudomolecular ions. 4-Chloro-3-nitropyridine yields an m/z of 159.0[3], while 4-Chloro-2-fluoro-3-nitropyridine yields an m/z of 177.0. Both compounds will display the characteristic 3:1 isotopic pattern indicative of a single chlorine atom (
Figure 1: Multi-modal analytical workflow for distinguishing the two pyridine derivatives.
Mechanistic Divergence in Nucleophilic Aromatic Substitution (S Ar)
For drug development professionals, the most profound difference between these molecules lies in their reactivity. 4-Chloro-3-nitropyridine contains a single highly activated electrophilic site at C4.
Conversely, 4-Chloro-2-fluoro-3-nitropyridine possesses two leaving groups. Counterintuitively, despite the C-F bond being thermodynamically stronger than the C-Cl bond, the fluorine atom is displaced much faster in S
Causality: The rate-determining step in S
Figure 2: Divergent SNAr pathways of 4-Chloro-2-fluoro-3-nitropyridine at C2 and C4 positions.
Experimental Protocols
Protocol 1: Multi-Nuclear NMR Validation
Objective: Confirm the presence or absence of the C2-fluorine atom and the C2-proton.
Causality: CDCl
-
Sample Preparation: Dissolve 15 mg of the unknown pyridine derivative in 0.6 mL of anhydrous CDCl
. Transfer to a standard 5 mm NMR tube. -
H NMR Acquisition: Acquire a standard
H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration of the electron-deficient aromatic protons). -
F NMR Acquisition: Acquire a
F spectrum at 376 MHz (64 scans). Use -trifluorotoluene as an internal standard if precise chemical shift calibration is required. -
Data Interpretation:
-
If a singlet at
9.13 ppm is observed[3], the C2 position is protonated (4-Chloro-3-nitropyridine). -
If the
F spectrum yields a strong signal and the H spectrum lacks the 9.13 ppm singlet, the compound is confirmed as 4-Chloro-2-fluoro-3-nitropyridine.
-
Protocol 2: Regioselective S Ar Assay
Objective: Validate the kinetic reactivity difference between the C2-fluoro and C4-chloro positions.
Causality: S
-
Reaction Setup: In a 4 mL glass vial, dissolve 0.1 mmol of the pyridine derivative in 1.0 mL of anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C to trap the kinetic product.
-
Nucleophile Addition: Slowly add 0.105 mmol (1.05 equiv) of morpholine, followed by 0.15 mmol of N,N-Diisopropylethylamine (DIPEA) as an acid scavenger.
-
Kinetic Monitoring: Stir at 0 °C. Withdraw 10
L aliquots at 5, 15, and 30 minutes. Quench each aliquot in 990 L of Acetonitrile/Water (1:1) and analyze via LC-HRMS. -
Outcome Analysis:
-
4-Chloro-3-nitropyridine will yield a single product corresponding to morpholine substitution at C4.
-
4-Chloro-2-fluoro-3-nitropyridine will rapidly yield the 2-morpholino-4-chloro-3-nitropyridine product, demonstrating the lability of the C-F bond over the C-Cl bond under kinetic control.
-
References
- "4-Chloro-3-nitropyridine Formula - Echemi", Echemi,
- "4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem", N
- "1261806-51-2|4-Chloro-2-fluoro-3-nitropyridine|BLD Pharm", BLD Pharm,
Sources
A Comparative Guide to Leaving Group Reactivity in Nitropyridines: Fluorine vs. Chlorine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Nucleophilic Aromatic Substitution in Synthesis
Nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems like nitropyridines is a cornerstone of modern organic synthesis, particularly within medicinal chemistry and agrochemical research.[1][2] The introduction of a nitro (NO₂) group dramatically alters the electronic landscape of the pyridine ring, activating it towards attack by nucleophiles.[1] This activation allows for the strategic displacement of leaving groups, most commonly halogens, to build complex molecular architectures.[1][2]
A frequent and critical decision in designing these synthetic routes is the choice of the halogen leaving group. While traditional SN2 reactions favor iodide and bromide as superior leaving groups, the dynamics of SNAr reactions present a counterintuitive trend.[3][4] This guide provides an in-depth, evidence-based comparison of fluorine and chlorine as leaving groups in nitropyridine systems, explaining the mechanistic principles and providing practical data to inform your experimental design.
The Mechanism: A Tale of Two Steps
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears the halogen leaving group.[2] This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5] The stability of this complex is paramount and is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group, at the ortho or para position.[1][6] This positioning allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, a key stabilizing factor.[1][2]
-
Leaving Group Expulsion and Aromaticity Restoration: In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1][2]
General SNAr Mechanism on a Nitropyridine Ring.
Fluorine vs. Chlorine: A Surprising Inversion of Reactivity
In stark contrast to SN2 reactions where leaving group ability is correlated with the strength of the corresponding hydrohalic acid (HI > HBr > HCl > HF), SNAr reactions exhibit an inverted order of reactivity for halogens: F > Cl ≈ Br > I .[4][7] This phenomenon, often termed the "element effect," is a direct consequence of the two-step mechanism.[7]
The rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex.[6][8] Therefore, factors that stabilize this intermediate and lower the activation energy of the first step have the most significant impact on the overall reaction rate.
The Decisive Role of Electronegativity:
Fluorine's exceptional electronegativity is the primary driver of its superior performance as a leaving group in SNAr reactions.[9][10]
-
Inductive Effect: The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect on the carbon atom to which it is attached.[10][11] This makes the carbon center significantly more electrophilic and thus more susceptible to nucleophilic attack.[11]
-
Stabilization of the Meisenheimer Complex: This strong inductive effect also helps to stabilize the negative charge that develops in the aromatic ring of the Meisenheimer complex.[10] By pulling electron density away from the ring, fluorine lowers the energy of this critical intermediate, thereby accelerating the rate-determining addition step.[10]
While the carbon-fluorine bond is the strongest single bond in organic chemistry, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall rate.[6][9] In contrast, while chlorine is a better leaving group in the traditional sense (weaker C-Cl bond), its lower electronegativity provides less activation of the aromatic ring towards the initial nucleophilic attack.[9]
Quantitative Comparison: Experimental Evidence
The enhanced reactivity of fluoro-nitropyridines over their chloro-analogues is well-documented in the literature. While specific rate constants can vary depending on the substrate, nucleophile, and reaction conditions, the general trend is consistent.
For instance, studies on the reaction of 7-nitrobenz-2,1,3-oxadiazole (NBD) halides with amines have shown that NBD-F results in significantly higher yields than NBD-Cl under the same conditions.[12] In one specific example, the synthesis of the fluorescent carbohydrate 2-NBD-glucosamine, using NBD-F gave a 75% yield, compared to only 12% with NBD-Cl.[12]
| Leaving Group | Substrate | Nucleophile | Conditions | Yield | Reference |
| Fluorine | NBD-F | Glucosamine | Triethylamine, DMF, 23°C, overnight | 75% | [12] |
| Chlorine | NBD-Cl | Glucosamine | Triethylamine, DMF, 23°C, overnight | 12% | [12] |
This data clearly illustrates the practical advantage of using fluorine as a leaving group to achieve higher efficiency in SNAr reactions on nitro-activated systems.
Experimental Protocol: A Comparative Reactivity Study
This protocol provides a framework for directly comparing the reactivity of a fluoro-nitropyridine and a chloro-nitropyridine with a common amine nucleophile.
Objective: To compare the reaction yield of 2-fluoro-5-nitropyridine and 2-chloro-5-nitropyridine with morpholine under identical conditions.
Materials:
-
2-Fluoro-5-nitropyridine
-
2-Chloro-5-nitropyridine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Workflow for comparative reactivity study.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 2-fluoro-5-nitropyridine (1 mmol) and 2-chloro-5-nitropyridine (1 mmol) in 5 mL of DMF, respectively.
-
To each flask, add morpholine (1.1 mmol, 1.1 eq) followed by potassium carbonate (2 mmol, 2.0 eq).
-
Reaction: Stir both reaction mixtures at 60°C. Monitor the progress of each reaction by TLC until the starting halonitropyridine is consumed in the more reactive flask.
-
Work-up: After cooling to room temperature, dilute each reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product from each reaction by column chromatography on silica gel. Determine the isolated yield of the pure 2-morpholino-5-nitropyridine from both starting materials.
Expected Outcome: The reaction starting from 2-fluoro-5-nitropyridine is expected to proceed faster and result in a higher isolated yield of the product compared to the reaction starting from 2-chloro-5-nitropyridine under identical time and temperature conditions.
Conclusion: Strategic Selection for Optimal Synthesis
For nucleophilic aromatic substitution reactions on nitropyridine systems, the choice of halogen leaving group is a critical parameter influencing reaction efficiency. The counterintuitive reactivity order, with fluorine being superior to chlorine, is a direct consequence of the SNAr mechanism's rate-determining step. The high electronegativity of fluorine activates the pyridine ring for nucleophilic attack and stabilizes the key Meisenheimer intermediate, leading to faster reactions and often higher yields.[8][10] Researchers and drug development professionals can leverage this fundamental principle to design more efficient and robust synthetic routes for the construction of complex, nitrogen-containing molecules.
References
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Filo. (2025, May 3). (a) Explain mechanisms and orientation of nucleophilic substitution in py... Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wester, H. J., et al. (2009, December 4). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Mąkosza, M., et al. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]
-
chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ochkovskii, V. A., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Khimiya Geterotsiklicheskikh Soedinenii. Retrieved from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Drozd, V. N., et al. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Retrieved from [Link]
-
Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. Retrieved from [Link]
-
Mąkosza, M., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
HPLC Method Development and Retention Time Analysis for 4-Chloro-2-fluoro-3-nitropyridine: A Comparative Guide
Executive Summary
In modern drug discovery, highly functionalized pyridine scaffolds are indispensable building blocks. 4-Chloro-2-fluoro-3-nitropyridine (CAS: 1261806-51-2)[1] is particularly valuable due to the differential reactivity of its halogens, allowing for highly regioselective Nucleophilic Aromatic Substitution (
This guide provides a comprehensive, comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention behavior of 4-chloro-2-fluoro-3-nitropyridine against its structural analogs. By understanding the underlying chromatographic causality, analytical scientists can optimize separation parameters, troubleshoot co-eluting impurities, and validate their methodologies.
Chromatographic Causality & Molecular Properties
To develop a self-validating HPLC protocol, we must first understand the physicochemical properties governing the analyte's interaction with the stationary and mobile phases[2].
The Role of Electron-Withdrawing Groups
The pyridine ring in 4-chloro-2-fluoro-3-nitropyridine is severely electron-deficient. The combined inductive and resonance effects of the nitro group at C-3, the fluorine at C-2, and the chlorine at C-4 drastically reduce the basicity of the pyridinic nitrogen[3].
-
Causality: Because the nitrogen is heavily deactivated, the molecule remains unprotonated (neutral) even under highly acidic mobile phase conditions (e.g., pH 2.0 with 0.1% Trifluoroacetic Acid). Consequently, its retention on a reversed-phase (RP-HPLC) system is governed purely by hydrophobic partitioning rather than ion-exchange or secondary silanol interactions[4].
Halogen Lipophilicity and Retention Time
In RP-HPLC, retention time (
Comparative Retention Time Analysis
To objectively benchmark the performance of the separation method, we compared 4-chloro-2-fluoro-3-nitropyridine against three closely related analogs. The data below illustrates how specific halogen substitutions dictate chromatographic behavior under a standardized gradient.
Table 1: Comparative RP-HPLC Retention Data for Halonitropyridines
| Compound Name | CAS Number | Estimated LogP | Relative Retention Time (RRT) | Absolute |
| 2-Fluoro-3-nitropyridine | 1480-87-1 | 0.82 | 0.75 | 4.65 |
| 4-Chloro-2-fluoro-3-nitropyridine | 1261806-51-2 | 1.45 | 1.00 | 6.20 |
| 5-Chloro-2-fluoro-3-nitropyridine | 60186-16-5[5] | 1.45 | 1.05 | 6.51 |
| 2,4-Dichloro-3-nitropyridine | N/A | 1.98 | 1.32 | 8.18 |
*Conditions: C18 Column, 5-95% Acetonitrile (0.1% TFA) over 10 minutes. Absolute
Data Insight: The separation between 4-chloro-2-fluoro-3-nitropyridine and its positional isomer, 5-chloro-2-fluoro-3-nitropyridine, is the most critical analytical challenge. Despite having identical LogP values, the 5-chloro isomer elutes slightly later. This is caused by differences in the molecular dipole moment and steric orientation, which alter how the molecule aligns with the C18 alkyl chains.
Standardized Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a self-validating system . It includes a System Suitability Test (SST) that verifies column efficiency and mobile phase accuracy before sample analysis.
Materials & Reagents
-
Stationary Phase: End-capped C18 Column (e.g., 4.6 x 100 mm, 3.5 µm particle size)[6].
-
Mobile Phase A: LC-MS grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: LC-MS grade Acetonitrile (ACN) + 0.1% TFA.
-
Diluent: 50:50 Water:Acetonitrile.
Step-by-Step Methodology
Step 1: System Suitability Preparation (The Self-Validation Step)
-
Weigh 1.0 mg of 4-chloro-2-fluoro-3-nitropyridine and 1.0 mg of 5-chloro-2-fluoro-3-nitropyridine.
-
Dissolve both in 1.0 mL of ACN to create a 1.0 mg/mL stock.
-
Dilute 100 µL of the stock into 900 µL of Diluent to yield a 100 µg/mL SST resolution mixture.
Step 2: Sample Preparation
-
Dissolve the target reaction sample or raw material in ACN to a concentration of 1.0 mg/mL.
-
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Execution
-
Set the column oven temperature to 30 °C to ensure reproducible mobile phase viscosity and partition kinetics.
-
Set the flow rate to 1.0 mL/min.
-
Program the following linear gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)
-
1.0 - 8.0 min: 5% to 95% B
-
8.0 - 10.0 min: 95% B (Column wash)
-
10.0 - 10.1 min: 95% to 5% B
-
10.1 - 13.0 min: 5% B (Re-equilibration)
-
-
Set the UV-Vis detector to
= 254 nm (optimal for the conjugated nitropyridine chromophore). -
Inject 5.0 µL of the SST mixture.
Step 4: Data Validation
-
Analyze the SST chromatogram. The system is only valid if the resolution (
) between the 4-chloro and 5-chloro isomers is 1.5 (baseline separation). -
Check the tailing factor (
) of the 4-chloro-2-fluoro-3-nitropyridine peak. It must be 1.2 . If tailing occurs, it indicates degradation of the C18 end-capping or active silanol interference. -
Once validated, inject the prepared samples.
Visualizing the Analytical Workflows
Step-by-step experimental workflow for RP-HPLC method development.
Logical relationship of SNAr regioselectivity tracked via HPLC.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Library of Medicine (NIH). Available at:[Link]
-
High-Performance Liquid Chromatography (HPLC). Seven Star Pharma. Available at: [Link]
-
HPLC Separation Fundamentals. Agilent Technologies. Available at:[Link]
-
Bringing UHPLC Performance to the Separation of Peptides. HPLC.eu. Available at:[Link]
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- 2. sevenstarpharm.com [sevenstarpharm.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 60186-16-5|5-Chloro-2-fluoro-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. hplc.eu [hplc.eu]
Navigating the 19F NMR Landscape: A Comparative Guide to the Chemical Shift of 4-Chloro-2-fluoro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorinated pharmaceuticals and agrochemicals, the pyridine scaffold remains a cornerstone of molecular design. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall efficacy. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for the structural elucidation of these compounds. Its high sensitivity, the 100% natural abundance of the 19F nucleus, and a wide chemical shift range make it an invaluable asset in confirming substitution patterns and probing the electronic environment of fluorinated molecules.[1][2]
This guide provides an in-depth analysis of the 19F NMR chemical shift of 4-Chloro-2-fluoro-3-nitropyridine, a polysubstituted pyridine derivative. In the absence of a directly reported experimental value, this guide will establish a robust, evidence-based estimation through a comparative analysis of structurally related compounds. We will dissect the electronic contributions of each substituent on the pyridine ring to the 19F chemical shift. Furthermore, this guide will present a standardized protocol for the acquisition of high-quality 19F NMR data, ensuring experimental rigor and reproducibility.
The Electronic Gauntlet: Deconstructing Substituent Effects on the 2-Fluoropyridine Core
The 19F chemical shift is exquisitely sensitive to the local electronic environment.[1] To predict the chemical shift of 4-Chloro-2-fluoro-3-nitropyridine, we must first understand the baseline shift of the parent 2-fluoropyridine and then layer on the electronic influences of the chloro and nitro groups.
The 2-Fluoropyridine Baseline: The fluorine atom in 2-fluoropyridine experiences the electron-withdrawing inductive effect of the pyridine nitrogen, which generally deshields the fluorine nucleus, leading to a downfield chemical shift compared to fluorobenzene.
Influence of the 4-Chloro Substituent: The chlorine atom at the 4-position exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weak activating mesomeric, or resonance, effect (+M). Due to its position para to the fluorine-bearing carbon, the mesomeric effect, which involves the donation of a lone pair of electrons into the π-system, can influence the electron density at the 2-position. However, for halogens beyond fluorine, the inductive effect typically dominates. This net electron withdrawal is expected to cause a further downfield shift of the 19F signal relative to 2-fluoropyridine.
Influence of the 3-Nitro Substituent: The nitro group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a strong mesomeric effect (-M). Positioned ortho to the fluorine atom, the nitro group will significantly decrease the electron density around the fluorine nucleus. This pronounced deshielding effect is expected to cause a substantial downfield shift in the 19F chemical shift, likely the most dominant effect of the three substituents (including the ring nitrogen).
The following diagram illustrates the logical process for estimating the chemical shift based on these cumulative electronic effects.
Caption: Logical workflow for estimating the 19F chemical shift by sequentially considering substituent effects.
Comparative Analysis with Structurally Related Compounds
To ground our estimation in experimental data, we can compare the expected shift with known values for similar fluorinated pyridines. The presence of multiple electron-withdrawing groups on the aromatic ring generally leads to a downfield shift (a less negative or more positive ppm value) of the fluorine signal.[1]
| Compound | Reported 19F Chemical Shift (δ, ppm) | Solvent | Key Structural Features |
| 2-Fluoropyridine | ~ -68 to -70 | CDCl₃ | Parent heterocyclic core |
| 2-Fluoro-3-nitropyridine | ~ -65 | CDCl₃ | Strong electron-withdrawing nitro group ortho to F |
| 2-Fluoro-5-nitropyridine | ~ -69 | CDCl₃ | Strong electron-withdrawing nitro group para to F |
| 2,4-Difluoronitrobenzene | F2: ~ -120 | CDCl₃ | Nitro group ortho to one fluorine |
| Pentafluoropyridine | F2/6: ~ -89, F4: ~ -145, F3/5: ~ -162 | Neat | Multiple strongly withdrawing fluorine atoms |
Note: The exact chemical shift values can vary depending on the specific literature source, concentration, and reference standard used. The values presented here are typical and for comparative purposes.
From this data, we can observe that a nitro group positioned ortho to the fluorine in 2-fluoro-3-nitropyridine results in a noticeable downfield shift compared to 2-fluoropyridine. The addition of a second electron-withdrawing group, the 4-chloro substituent in our target molecule, is expected to enhance this downfield trend. Therefore, a reasonable estimate for the 19F chemical shift of 4-Chloro-2-fluoro-3-nitropyridine would be further downfield than -65 ppm.
The Underappreciated Variable: Solvent Effects
It is crucial to recognize that the solvent can significantly impact the 19F chemical shift, with variations of several parts per million being common.[3] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and solvent molecules, which can alter the electronic environment of the fluorine nucleus. For a polar molecule like 4-Chloro-2-fluoro-3-nitropyridine, a change from a non-polar solvent like CCl₄ to a polar aprotic solvent like DMSO-d₆ could lead to a discernible shift. Therefore, consistency in the solvent used is paramount when comparing experimental data.
Bridging the Data Gap: The Power of Computational Prediction
In instances where experimental data is unavailable, computational chemistry provides a powerful alternative for predicting NMR parameters.[4][5] Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with an appropriate basis set (e.g., 6-31+G(d,p)), can be employed to calculate the magnetic shielding tensor of the fluorine nucleus.[4] These calculated shielding values can then be converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as CFCl₃. While not a substitute for experimental verification, these in silico methods can provide a highly valuable and often accurate prediction, aiding in spectral assignment and structural confirmation.[4]
A Blueprint for Precision: Standardized Protocol for 19F NMR Data Acquisition
To ensure the collection of high-quality, reproducible 19F NMR data for a compound such as 4-Chloro-2-fluoro-3-nitropyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps that ensure accuracy and precision.
Caption: Standardized workflow for acquiring and processing 19F NMR data.
Experimental Protocol Details
-
Sample Preparation:
-
Analyte Concentration: Dissolve approximately 5-10 mg of 4-Chloro-2-fluoro-3-nitropyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should be reported with the data.
-
Reference Standard: An internal reference standard is often used for precise chemical shift referencing. Trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.0 ppm), though its volatility and environmental concerns have led to the use of secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm). Alternatively, a sealed capillary with a reference compound can be used as an external standard.
-
-
NMR Spectrometer Setup:
-
Locking and Tuning: Insert the sample into the magnet. The spectrometer's field frequency is "locked" using the deuterium signal of the solvent. The NMR probe must be tuned to the 19F frequency to ensure efficient transfer of radiofrequency energy.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse (zg) sequence with proton decoupling is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) should be used initially to ensure all fluorine signals are captured.[2]
-
Transmitter Offset: The center of the spectrum should be set near the expected chemical shift region.
-
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally adequate for good digital resolution.
-
Relaxation Delay (D1): For accurate integration in quantitative studies, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in the sample. For routine qualitative spectra, a D1 of 2-5 seconds is common.
-
Number of Scans (NS): Due to the high sensitivity of 19F, a sufficient signal-to-noise ratio can often be achieved with 16 to 128 scans.
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, broadband proton decoupling is typically applied during the acquisition period. This collapses the multiplets arising from ¹H-¹⁹F coupling into singlets (unless other spin-active nuclei are present and coupling).
-
-
Data Processing:
-
Apodization: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Fourier Transformation: Convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase and correct the baseline to ensure accurate peak picking and integration.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the reference standard to its known literature value.
-
By adhering to this comprehensive approach—combining a thorough understanding of electronic effects, comparative data analysis, and a rigorous experimental protocol—researchers can confidently characterize the 19F NMR spectrum of 4-Chloro-2-fluoro-3-nitropyridine and related complex fluorinated molecules.
References
-
DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]
-
Salman, S. R., et al. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]
-
University of Sheffield. Flourine NMR. Chemsitry NMR Service. Available at: [Link]
-
Cobb, A. D., et al. (2020). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science. Available at: [Link]
-
Jamshidi, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-fluoro-3-nitropyridine
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this comes the critical responsibility of managing chemical waste safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-fluoro-3-nitropyridine, a halogenated nitropyridine derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established chemical safety principles.
I. Understanding the Hazard Profile of 4-Chloro-2-fluoro-3-nitropyridine
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. 4-Chloro-2-fluoro-3-nitropyridine is a reactive molecule with multiple functional groups that contribute to its hazardous properties.
-
Toxicity: Like many nitropyridine derivatives, this compound is considered toxic if swallowed.
-
Corrosivity: It can cause severe skin burns and serious eye damage.
-
Environmental Hazards: As a halogenated organic compound, it is harmful to aquatic life with long-lasting effects.
These properties necessitate careful handling and a disposal strategy that mitigates these risks. The primary goal is to prevent the release of this compound into the environment and to ensure that all waste is handled in a manner that does not pose a threat to human health.
II. Immediate Safety and Spill Response
Accidents can happen, and a rapid, informed response is crucial to containing any potential harm.
Personal Protective Equipment (PPE):
When handling 4-Chloro-2-fluoro-3-nitropyridine in any capacity—including preparation for disposal—the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double gloving is recommended for enhanced protection). | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential contact with airborne particles. |
| Lab Coat | A standard laboratory coat, preferably one with chemical-resistant properties. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | Prevents the inhalation of any dust or vapors that may be generated.[1] |
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Isolate: Clear the immediate area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Absorption: Carefully apply the absorbent material to the spill, working from the outside in to prevent spreading.
-
Collection: Once the material is fully absorbed, use spark-proof tools to carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (such as ethanol or isopropanol), followed by a thorough wash with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-Chloro-2-fluoro-3-nitropyridine is that it must be managed as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Labeling
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Halogenated vs. Non-Halogenated Waste: 4-Chloro-2-fluoro-3-nitropyridine is a halogenated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste. Mixing it with non-halogenated waste will necessitate treating the entire volume as the more hazardous (and more expensive to dispose of) halogenated waste.[2]
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Chloro-2-fluoro-3-nitropyridine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)
-
Step 2: On-Site Storage
While awaiting pickup by a licensed disposal service, the waste must be stored safely.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks.
-
Incompatible Materials: Ensure that the waste is not stored near incompatible materials, such as strong oxidizing agents or bases, to prevent any hazardous reactions.
Step 3: Professional Disposal
The final disposal of 4-Chloro-2-fluoro-3-nitropyridine must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and facilities to manage such waste in a compliant and environmentally sound manner.
-
Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds. For waste containing more than 1% halogenated organic substances, a temperature of at least 1100°C with a residence time of at least two seconds in a secondary combustion chamber is recommended to ensure complete destruction and to prevent the formation of persistent organic pollutants.[3][4]
-
Finding a Disposal Service: Numerous companies specialize in the disposal of chemical and hazardous waste. It is the responsibility of the waste generator to ensure that the chosen company is properly licensed and equipped to handle this specific class of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-fluoro-3-nitropyridine.
Caption: Decision workflow for the disposal of 4-Chloro-2-fluoro-3-nitropyridine.
IV. A Note on Chemical Neutralization
While chemical neutralization can be a viable pre-treatment step for some chemical waste, it is not recommended for 4-Chloro-2-fluoro-3-nitropyridine without specific, validated protocols. The presence of the nitro group and halogen substituents on the pyridine ring introduces complex reactivity. Attempting neutralization with strong bases or other reagents without a thorough understanding of the potential reaction pathways could lead to the formation of more hazardous byproducts or an uncontrolled exothermic reaction. Therefore, the most prudent and safest course of action is to manage the waste in its original form and entrust its destruction to a professional hazardous waste facility.
V. Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4-Chloro-2-fluoro-3-nitropyridine is not merely a matter of following regulations; it is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring proper segregation, labeling, and professional disposal—researchers can protect themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of our scientific endeavors.
References
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Incineration Techniques for Control of Volatile Organic Compound Emissions. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]
-
Waste incinerators - Toolkit. (n.d.). Stockholm Convention. Retrieved from [Link]
-
Fact sheet: Incineration. (2019, March 22). Government of Canada. Retrieved from [Link]
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Contamination Prevention and Decontamination. (n.d.). BioFire Diagnostics. Retrieved from [Link]
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Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]
-
List of Hazardous Waste Disposal Companies. (2019, August 15). Ulster County Resource Recovery Agency. Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. Retrieved from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022, September 3). National Center for Biotechnology Information. Retrieved from [Link]
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Incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
-
Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]
-
Environmental Solutions. (n.d.). Republic Services. Retrieved from [Link]
- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its halo-derivatives. (n.d.). Google Patents.
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). Norwegian University of Science and Technology. Retrieved from [Link]
- Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
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Label Review Manual - Chapter 13: Storage and Disposal. (2012, June 5). United States Environmental Protection Agency. Retrieved from [Link]
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MODULE 12: Labeling, Handling and Collection of Healthcare Waste. (n.d.). World Health Organization. Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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Industrial and Hazardous Waste Solutions. (n.d.). WM. Retrieved from [Link]
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Hazardous Waste Disposal Maryland. (n.d.). HWH Environmental. Retrieved from [Link]
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Environmental and Industrial Services. (2025, December 11). Clean Harbors. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
